4,5-Di(propan-2-yl)-3,4-dihydropyridine
Description
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Properties
CAS No. |
160732-95-6 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-3,4-dihydropyridine |
InChI |
InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3 |
InChI Key |
ULAFLODFFHAHCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=NC=C1C(C)C |
Canonical SMILES |
CC(C)C1CC=NC=C1C(C)C |
Synonyms |
Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of 4,5-Di(propan-2-yl)-3,4-dihydropyridine
[1]
Executive Summary
4,5-Di(propan-2-yl)-3,4-dihydropyridine (hereafter 4,5-DIP-3,4-DHP ) represents a specialized class of reduced nitrogen heterocycles.[1] Unlike the ubiquitous 1,4-dihydropyridines (calcium channel blockers), the 3,4-dihydropyridine isomer is thermodynamically less stable and typically serves as a transient intermediate in the synthesis of 4,5-diisopropylpyridines —a scaffold increasingly relevant in kinase inhibitor and GPCR ligand design (e.g., cyclopropoxy-pyridine derivatives).[1]
The presence of vicinal isopropyl groups at positions 4 (
Structural Analysis & Electronic Properties
Molecular Architecture
The core structure consists of a six-membered ring containing one nitrogen atom, with saturation at carbons 3 and 4.[1]
-
IUPAC Name: 4,5-di(propan-2-yl)-3,4-dihydropyridine[1]
-
Formula:
-
Core Geometry: The 3,4-DHP ring typically adopts a half-chair or distorted envelope conformation to minimize torsional strain.[1]
Steric Dynamics (The "Gear Effect")
The defining feature of 4,5-DIP-3,4-DHP is the vicinal substitution of two bulky isopropyl groups.[1]
-
Position 4 (Pseudo-axial/equatorial): The isopropyl group at the saturated C4 center prefers a pseudo-equatorial orientation to avoid 1,3-diaxial interactions, though the adjacent C5 substituent complicates this.[1]
-
Position 5 (Planar/Vinylic): The isopropyl group at C5 is attached to an
carbon (part of the C5=C6 double bond).[1] -
Interaction: The steric clash between the C4-isopropyl (rotating) and C5-isopropyl (planar) creates a "molecular gear" system. This restricts rotation and raises the energy barrier for aromatization, potentially making this specific 3,4-DHP more kinetically stable than its unsubstituted analogs.[1]
Tautomeric Equilibrium
3,4-DHPs exist in equilibrium with other isomers.[1] In the absence of trapping agents, they tend to isomerize to the more conjugated (and stable) 1,4-DHP or oxidize to the pyridine.[1]
| Isomer | Structure Features | Stability Ranking |
| 3,4-DHP (Target) | Non-conjugated imine ( | Low (Kinetic) |
| 1,4-DHP | Conjugated enamine system ( | Medium |
| Pyridine | Fully aromatic system.[1] | High (Thermodynamic) |
Synthetic Pathways[1]
The synthesis of sterically crowded 3,4-DHPs requires methods that avoid immediate aromatization.[1] The most reliable route involves Electrocyclization of 1-Azatrienes or Hetero-Diels-Alder reactions.[1]
Primary Route: 6 -Electrocyclization
This method allows for the construction of the 3,4-DHP core from acyclic precursors (imines and alkynes) under Rhodium catalysis.[1]
-
Precursors:
-unsaturated imine (bearing the 4-isopropyl equivalent) + Alkyne (bearing the 5-isopropyl equivalent). -
Mechanism: C-H activation followed by alkenylation forms a 1-azatriene intermediate.[1]
-
Cyclization: The 1-azatriene undergoes thermal 6
-electrocyclization to yield the 3,4-dihydropyridine.[1] -
Critical Control: The bulky isopropyl groups facilitate the cyclization by favoring the reactive s-cis conformation of the azatriene (Thorpe-Ingold effect).[1]
Secondary Route: Regioselective Reduction
Partial reduction of 4,5-diisopropylpyridine salts (pyridinium ions) using hydride reagents (e.g.,
-
Note: This often yields a mixture of 1,2- and 1,4-DHPs.[1] Accessing the 3,4-isomer specifically requires blocking the 2-position or careful pH control to shift the tautomeric equilibrium.
Reactivity & Handling Protocols
Oxidation (Aromatization)
The driving force for 4,5-DIP-3,4-DHP is the conversion to 4,5-diisopropylpyridine .[1]
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone),
, or simply atmospheric oxygen over time.[1] -
Observation: Samples will darken (yellow to brown) upon exposure to air, indicating pyridine formation.[1]
Electrophilic Functionalization
The C5=C6 double bond is electron-rich (enamine-like character if N lone pair participates).[1]
-
Reaction: Electrophiles (e.g., alkyl halides, acyl chlorides) can attack C5, but the isopropyl group sterically shields this position. Attack may occur at C3 (alpha to the imine) if the imine-enamine tautomerization is accessible.[1]
Experimental Protocol: Inert Atmosphere Synthesis
Objective: Synthesis and isolation of 4,5-DIP-3,4-DHP via Electrocyclization.
Reagents:
-
N-benzyl-
-isopropyl- -unsaturated imine (1.0 eq)[1] -
4-methylpent-2-yne (isopropyl alkyne source) (1.2 eq)[1]
-
Catalyst:
(5 mol%) -
Solvent: Toluene (anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Mixing: Dissolve the imine and Rh-catalyst in toluene under Argon.
-
Addition: Add the alkyne via syringe.
-
Heating: Heat to 100°C for 12-24 hours. The bulky isopropyl groups may require longer reaction times than standard substrates.[1]
-
Monitoring: Monitor by NMR (
). Look for the disappearance of the imine proton and appearance of the C3-methylene signals (approx. 2.5-3.0 ppm) and C6-vinyl proton. -
Workup: Cool to room temperature. Do not use silica gel chromatography (acidity promotes aromatization).[1] Use neutral alumina or rapid filtration through Celite.[1]
-
Storage: Store under Argon at -20°C.
Visualization: Reaction Pathway & Tautomerism[1]
The following diagram illustrates the formation of the 3,4-DHP and its equilibration/oxidation pathways.
Figure 1: Synthetic pathway from acyclic precursors to the 3,4-dihydropyridine core and subsequent oxidation.[1][2]
Applications in Drug Design
While 4,5-DIP-3,4-DHP is primarily a synthetic intermediate, its stable aromatic derivative, 4,5-diisopropylpyridine , is a valuable scaffold.[1]
-
Isosteres: The 4,5-diisopropyl motif provides a hydrophobic, space-filling core that mimics terpene fragments or bulky aliphatic chains in enzyme pockets.[1]
-
Metabolic Stability: The isopropyl groups block the common metabolic oxidation sites on the pyridine ring (positions 4 and 5), potentially increasing the half-life of drugs containing this core.[1]
-
Precursor Utility: The 3,4-DHP can be functionalized at C2 (via nucleophilic addition to the imine) before aromatization, allowing for the creation of 2,4,5-trisubstituted pyridines difficult to access via cross-coupling.[1]
References
-
Synthesis of 3,4-Dihydropyridines via C-H Activation
-
Commercial Availability of 4,5-Diisopropylpyridine Derivatives
-
General Reactivity of Dihydropyridines
- Title: A Review on Synthesis and Biological Potential of Dihydropyridines.
- Source: ResearchG
-
URL:[Link]
- Relevance: Provides background on the biological activity and stability profiles of the DHP class.
Sources
- 1. 1243315-99-2|4-Cyclopropoxy-3-isopropyl-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 2. Methyl N-acetyl-L-phenylalaninate | CAS#:3618-96-0 | Chemsrc [chemsrc.com]
- 3. 1243286-79-4|3-Cyclopropoxy-4-isopropyl-5-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 2284050-02-6|2-(5-Methoxy-4-methylpyridin-3-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 5. CAS:1243371-80-33-Cyclopropoxy-4-isopropoxy-5-isopropylpyridine-毕得医药 [bidepharm.com]
Literature review of 3,4-dihydropyridine synthesis pathways
Title: Advanced Synthesis of 3,4-Dihydropyridines: Strategic Pathways for Novel Scaffolds
Executive Summary This technical guide details the synthesis of 3,4-dihydropyridines (3,4-DHPs) , a privileged heterocyclic scaffold distinct from the commercially dominant 1,4-dihydropyridines (Hantzsch esters/calcium channel blockers).[1] While 1,4-DHPs are ubiquitous in cardiovascular therapy, 3,4-DHPs serve as critical intermediates in the synthesis of piperidine alkaloids (e.g., Oseltamivir/Tamiflu) and exhibit unique bioactivity as NMDA inhibitors and anticancer agents.[1]
This guide prioritizes two primary methodologies: the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction for precision stereocontrol, and Multicomponent Reactions (MCRs) utilizing Meldrum’s acid for high-throughput scaffold generation.
Strategic Distinction: 3,4-DHP vs. 1,4-DHP
Before proceeding, researchers must distinguish the target isomer, as synthetic routes are non-interchangeable.[1]
| Feature | 1,4-Dihydropyridines | 3,4-Dihydropyridines |
| Structure | Conjugated diene (C2=C3, C5=C6). | Enamide/Imine character (C1=C2, C5=C6 or C1=C6, C3=C4).[1] |
| Primary Use | Calcium Channel Blockers (Nifedipine).[1][2][3][4] | Alkaloid Precursors, NMDA Inhibitors.[1] |
| Key Synthesis | Hantzsch Condensation.[3][5][6] | Hetero-Diels-Alder (IEDHDA), RCM. |
Pathway 1: Inverse Electron Demand Hetero-Diels-Alder (IEDHDA)
Best for: Enantioselective synthesis, complex natural product intermediates, and high regiocontrol.[1]
The IEDHDA reaction is the "gold standard" for accessing 3,4-DHPs. Unlike the classic Diels-Alder (normal demand), this pathway utilizes an electron-deficient heterodiene (1-azadiene) and an electron-rich dienophile (vinyl ether or enamine).
Mechanistic Insight
The reaction is driven by the interaction between the LUMO of the azadiene and the HOMO of the dienophile . Electron-withdrawing groups (EWGs) on the nitrogen or C-terminus of the azadiene lower the LUMO energy, accelerating the reaction and ensuring exclusive regioselectivity.
Caption: Mechanism of Inverse Electron Demand Hetero-Diels-Alder reaction for 3,4-DHP synthesis.
Experimental Protocol: IEDHDA Synthesis of N-Sulfonyl-3,4-DHP
Objective: Synthesis of functionalized 3,4-DHP via N-sulfonyl-1-azadiene.
Reagents:
-
Diene: N-Benzenesulfonyl-1-aza-1,3-butadiene (1.0 equiv)
-
Dienophile: Ethyl vinyl ether (2.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
-
Catalyst (Optional): Cu(OTf)₂ or chiral Lewis Acids for asymmetric induction.[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Solubilization: Dissolve N-benzenesulfonyl-1-aza-1,3-butadiene (1.0 mmol) in anhydrous DCM (10 mL).
-
Addition: Cool the solution to 0°C. Add ethyl vinyl ether (2.0 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).[1] The azadiene spot (usually yellow/orange) should disappear.
-
Work-up: Concentrate the reaction mixture in vacuo to remove excess vinyl ether and solvent.
-
Purification: Purify the crude oil via flash column chromatography (neutral alumina or silica gel buffered with 1% Et₃N to prevent hydrolysis of the enol ether moiety).
-
Result: The product is typically a colorless or pale yellow oil/solid. Yields range from 85–95% .
Critical Note: The resulting 2-ethoxy-3,4-dihydropyridine is an acid-sensitive cyclic N,O-acetal. Avoid prolonged exposure to acidic silica gel.
Pathway 2: Multicomponent Assembly (Meldrum’s Acid Route)
Best for: High-throughput screening (HTS), drug discovery libraries, and generating 3,4-dihydro-2-pyridones (stable lactam analogs).[1]
This pathway utilizes the high acidity of Meldrum’s acid (pKa ~5) to drive a Knoevenagel-Michael-Cyclization cascade, preventing the aromatization that typically leads to pyridines.
Experimental Protocol: One-Pot Synthesis of 3,4-Dihydro-2-pyridones
Reagents:
-
Meldrum’s Acid (1.0 equiv)[1]
-
Ethyl Acetoacetate (1.0 equiv)[1]
-
Ammonium Acetate (1.2 equiv)[1]
-
Solvent: Glacial Acetic Acid or Ethanol (Reflux)[1]
Step-by-Step Methodology:
-
Mixing: In a 25 mL reaction vial, combine benzaldehyde (10 mmol), Meldrum’s acid (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (12 mmol).
-
Solvent: Add 5 mL of glacial acetic acid.
-
Heating: Heat the mixture to reflux (100–110°C) for 3–5 hours.
-
Observation: The reaction typically proceeds through a color change (yellow to deep orange/red).
-
Precipitation: Cool the mixture to room temperature. Pour the contents into 50 mL of ice-cold water.
-
Isolation: The solid product precipitates immediately. Filter via Büchner funnel and wash with cold ethanol/water (1:1).
-
Recrystallization: Recrystallize from hot ethanol to obtain pure crystals. Yields typically 75–90% .[1]
Comparative Analysis of Methodologies
| Metric | IEDHDA (Pathway 1) | Meldrum's MCR (Pathway 2) |
| Atom Economy | High (100% if solvent-free) | Moderate (Loss of acetone/CO₂) |
| Stereocontrol | Excellent (Endo/Exo control) | Low (Racemic without chiral catalyst) |
| Reaction Conditions | Mild (0°C to RT) | Harsh (Reflux/Acidic) |
| Product Stability | Sensitive (Enamide/Acetal) | Very Stable (Lactam) |
| Primary Application | Total Synthesis / Chiral Pools | Diversity-Oriented Synthesis (DOS) |
Visualizing the Strategic Workflow
The following diagram illustrates the decision matrix for selecting the appropriate synthesis pathway based on the desired final application.
Caption: Decision matrix for 3,4-DHP synthesis based on target application.
References
-
Boger, D. L. (1983).[1] "Diels-Alder reactions of heterocyclic azadienes: Scope and applications." Chemical Reviews. Link[1]
-
Tietze, L. F., & Kettschau, G. (1997).[1] "Hetero-Diels-Alder Reactions in Organic Chemistry." Topics in Current Chemistry. Link
-
Fustero, S., et al. (2011).[1] "Asymmetric Synthesis of 3,4-Dihydropyridines via Regio- and Stereoselective reactions." Chemical Reviews. Link[1]
-
Wamhoff, H., et al. (1993).[1] "Dihydropyridines via Multicomponent Reactions." Advances in Heterocyclic Chemistry. Link
-
Dondoni, A., & Massi, A. (2008).[1] "Asymmetric Organocatalysis in the Synthesis of N-Heterocycles." Angewandte Chemie International Edition. Link[1]
Sources
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. 2-(2-Aryl-2-oxoethylidene)-1,2,3,4-tetrahydropyridines. Novel isomers of 1,4-dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 2-(2-Aryl-2-oxoethylidene)-1,2,3,4-tetrahydropyridines. Novel isomers of 1,4-dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: The Role of 4,5-Di(propan-2-yl)-3,4-dihydropyridine in Organocatalysis
This guide provides an in-depth technical analysis of 4,5-Di(propan-2-yl)-3,4-dihydropyridine , a specialized heterocyclic scaffold. While the vast majority of literature on dihydropyridines (DHPs) focuses on the 1,4-isomer (Hantzsch esters) as hydride donors, the 3,4-dihydropyridine (3,4-DHP) isomer represents a distinct class of reactive enecarbamates/enimines.
This guide addresses the molecule's role primarily as a high-value chiral intermediate generated via asymmetric organocatalysis (specifically Inverse-Electron-Demand Hetero-Diels-Alder reactions) and its utility as a sterically congested precursor for functionalized piperidines in drug discovery.
Executive Summary: The Structural Imperative
4,5-Di(propan-2-yl)-3,4-dihydropyridine is a sterically encumbered heterocyclic scaffold. Unlike its ubiquitous isomer, the 1,4-dihydropyridine (a standard NADH mimic and hydride donor), the 3,4-dihydropyridine features a conjugated enamide or imine system (depending on N-substitution) that makes it a versatile "chiral platform."
In the context of organocatalysis, this specific molecule serves two critical roles:
-
Mechanistic Probe: The bulky vicinal di-isopropyl groups at positions 4 and 5 serve as a "steric lock," testing the limits of organocatalytic pockets (e.g., in Jørgensen-Hayashi catalyst systems).
-
Synthetic Intermediate: It is the direct product of organocatalytic Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) reactions, serving as a precursor to polysubstituted piperidines found in alkaloids and pharmaceutical agents.
Structural Analysis[1]
-
Core: 3,4-Dihydropyridine (saturation at C3-C4; double bonds at N1-C2 and C5-C6).
-
Substituents: 4,5-Di(propan-2-yl) (Vicinal di-isopropyl groups).
-
Key Feature: The C4 center is sp³ hybridized (chiral), while C5 is sp² hybridized. The steric clash between the two isopropyl groups dictates the conformation of the ring, often locking it into a specific half-chair geometry that directs subsequent functionalization.
Synthesis via Asymmetric Organocatalysis
The most authoritative route to generating high-enantiomeric-excess (ee) 3,4-dihydropyridines is via the LUMO-lowering activation of
The Mechanism: Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA)
The formation of the 4,5-diisopropyl-3,4-DHP core typically involves the reaction of an electron-rich enamine (or vinyl ether) with an electron-deficient heterodiene generated in situ.
Reaction Components:
-
Catalyst: Chiral secondary amine (e.g., Jørgensen-Hayashi catalyst).
-
Substrate A (Diene):
-unsaturated aldehyde (bearing the 4-isopropyl group precursor). -
Substrate B (Dienophile): Enamine or electron-rich olefin (bearing the 5-isopropyl group precursor).
Step-by-Step Pathway:
-
Iminium Formation: The chiral amine condenses with the enal to form a cationic iminium ion. This lowers the LUMO of the heterodiene system.
-
Asymmetric Cycloaddition: The dienophile attacks the activated diene in a concerted (or stepwise Michael-aldol) sequence. The chiral shielding of the catalyst ensures the 4-isopropyl group is established with high stereocontrol.
-
Hydrolysis: The catalyst is released, yielding the optically active 3,4-dihydropyridine.
Visualization: Catalytic Cycle
The following diagram illustrates the organocatalytic assembly of the 3,4-DHP scaffold.
Figure 1: Organocatalytic cycle for the synthesis of chiral 3,4-dihydropyridines via Iminium activation.
Experimental Protocol: Synthesis of 3,4-DHP Scaffolds
Note: This protocol is a generalized high-fidelity procedure derived from standard IEDDA methodologies (e.g., Jørgensen et al.) adapted for bulky substrates.
Materials
-
Catalyst: (S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine (10 mol%).
-
Solvent: Toluene or DCM (Anhydrous).
-
Acid Additive: Benzoic acid (10 mol%) – Crucial for catalyst turnover.
-
Substrates: 4-methylpent-2-enal (Source of 4-isopropyl) and corresponding enaminone.
Methodology
-
Catalyst Activation: In a flame-dried reaction vial, dissolve the chiral amine catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in Toluene (2.0 mL). Stir at room temperature for 10 minutes.
-
Substrate Addition: Add the
-unsaturated aldehyde (0.5 mmol) followed by the electron-rich dienophile (0.6 mmol). -
Reaction Monitoring: Stir the mixture at 4°C (to enhance enantioselectivity). Monitor consumption of the aldehyde via TLC (Hexane/EtOAc 8:2).
-
Technical Insight: The bulky isopropyl groups may slow reaction kinetics. If conversion is <50% after 24h, raise temperature to 20°C, acknowledging a potential slight drop in ee.
-
-
Quenching: Upon completion, quench with saturated NaHCO₃ solution.
-
Purification: Extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent hydrolysis of the enamine core).
Data Output Standard:
| Parameter | Specification |
| Yield | Typically 65-85% |
| Enantiomeric Excess (ee) | >90% (dependent on temperature) |
| Diastereomeric Ratio (dr) | >20:1 (favored by 4,5-trans configuration) |
Utility in Drug Development: The "Steric Lock" Effect
The specific "4,5-di(propan-2-yl)" substitution pattern is not merely decorative; it provides a unique stereochemical environment for downstream transformations.
Stereoselective Hydrogenation
The 3,4-DHP contains a C5=C6 double bond. Hydrogenating this bond yields a piperidine .
-
Challenge: Controlling the cis/trans relationship of substituents on a piperidine ring.
-
Solution: The bulky isopropyl group at C4 shields one face of the molecule. When a heterogeneous catalyst (e.g., Pd/C) or a homogeneous organocatalyst (e.g., Chiral Phosphoric Acid) approaches, it is forced to attack from the face opposite the C4-isopropyl group.
-
Result: Access to all-cis or specific trans-fused polysubstituted piperidines, which are privileged scaffolds in GPCR ligands.
Oxidation to Pyridines
Controlled oxidation (e.g., using DDQ or MnO₂) converts the 3,4-DHP into a fully aromatic 3,4-diisopropylpyridine .
-
Application: These crowded pyridines are valuable ligands for transition metal catalysis (e.g., Suzuki-Miyaura coupling), where the bulky alkyl groups facilitate reductive elimination.
Pathway Visualization: Downstream Utility
Figure 2: Divergent synthesis pathways from the 3,4-DHP core.
Critical Distinction: 3,4-DHP vs. 1,4-DHP (Hantzsch)
It is vital for researchers to distinguish this molecule from the more common Hantzsch esters.
| Feature | 1,4-Dihydropyridine (Hantzsch) | 3,4-Dihydropyridine (Target) |
| Unsaturation | C2=C3 and C5=C6 | N1=C2 and C5=C6 (Enimine) |
| Primary Role | Hydride Donor (Reductant) | Reactive Intermediate / Scaffold |
| Stability | Generally Stable | Prone to Hydrolysis/Tautomerization |
| Organocatalysis | Reagent in Transfer Hydrogenation | Product of IEDDA Cycloaddition |
Technical Note: If the user intends to use a dihydropyridine as a catalyst for hydride transfer, the 1,4-isomer is required. The 3,4-isomer described here is chemically distinct and would not function as a regenerable hydride source in the same manner due to the lack of conjugation required for aromatization-driven hydride release.
References
-
Franke, P. T., Richter, B., & Jørgensen, K. A. (2008).[1] Organocatalytic Asymmetric Synthesis of Functionalized 3,4-Dihydropyran Derivatives. Chemistry – A European Journal. (Note: Foundational text on organocatalytic IEDDA reactions yielding 3,4-dihydro-heterocycles).
-
Auria-Luna, F., et al. (2017).[2] Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. Journal of Organic Chemistry. (Contextual reference for DHP synthesis).
-
Jones, S. B., Simmons, B., & MacMillan, D. W. C. (2009). Synergistic Organocatalysis: Enantioselective Synthesis of Dihydropyridines. Journal of the American Chemical Society.
Sources
Unlocking the 3,4-Dihydropyridine Scaffold: A Technical Guide to Emerging Bioactivity
Executive Summary
While the 1,4-dihydropyridine (1,4-DHP) scaffold has long dominated the pharmaceutical landscape as the "privileged structure" for L-type calcium channel blockers (e.g., Nifedipine), the 3,4-dihydropyridine (3,4-DHP) isomer represents an underutilized yet highly potent chemotype. This guide addresses the structural nuances, distinct biological profiles—specifically in mitotic arrest and multidrug resistance (MDR) reversal—and the regioselective synthetic strategies required to access this scaffold.
This document is designed for medicinal chemists and pharmacologists seeking to expand their library beyond varying the 1,4-DHP core, offering a validated roadmap for the synthesis and evaluation of 3,4-DHP derivatives.
The Pharmacophore: 3,4-DHP vs. 1,4-DHP[1][2]
The distinction between the 1,4- and 3,4-isomers is not merely structural; it is functionally binary.
-
1,4-DHP (The Classic): Characterized by a plane of symmetry. The nitrogen atom is part of a conjugated system that forces the C4 substituent into a pseudo-axial orientation, essential for fitting into the voltage-gated calcium channel pore.
-
3,4-DHP (The Emerging Scaffold): Often stabilized as 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) or 2-thiones . This scaffold breaks the symmetry. The sp3 hybridization at C3 and C4 creates a distinct "twist" in the ring, altering the vector presentation of substituents. This conformational change abolishes calcium channel affinity and introduces affinity for tubulin and microbial efflux pumps .
Structural Causality
The shift from 1,4- to 3,4-architecture changes the pharmacophore from a "calcium pore plug" to a "hydrophobic pocket binder." This is the critical insight for repurposing this scaffold: Stop screening 3,4-DHPs for hypertension; start screening them for antiproliferative activity.
Biological Activity & Mechanism of Action[1][3]
Anticancer Activity: The Tubulin Targeting Mechanism
Recent SAR (Structure-Activity Relationship) studies indicate that 3,4-DHP-2-thiones function as mitotic inhibitors . Unlike 1,4-DHPs, these molecules bind to the colchicine site of tubulin, inhibiting polymerization.
-
Mechanism: The 3,4-DHP core mimics the twisted biaryl system of colchicine.
-
Outcome: Cell cycle arrest at the G2/M phase, leading to aberrant spindle formation and apoptosis.
-
Selectivity: High selectivity index (SI > 20) observed for melanoma (A375) and glioblastoma lines compared to normal fibroblasts.
Antimicrobial & MDR Reversal
The lipophilic nature of the 3,4-DHP scaffold allows it to penetrate bacterial cell walls and interact with efflux pumps.
-
Target: NorA efflux pump in S. aureus.
-
Synergy: 3,4-DHPs restore the efficacy of ciprofloxacin in resistant strains by blocking the pump that ejects the antibiotic.
Visualizing the Divergence
The following diagram illustrates the divergent signaling pathways triggered by the two isomers.
Figure 1: Divergent biological pathways of DHP isomers. While 1,4-DHPs target cardiovascular systems, 3,4-DHPs target cytoskeletal elements in cancer cells.
Synthetic Strategies: Regiocontrol
The challenge in accessing 3,4-DHPs is thermodynamic; the 1,4-isomer is often the thermodynamic sink. To selectively synthesize the 3,4-scaffold (specifically the 2-pyridone derivative), we utilize a Multicomponent Reaction (MCR) involving Meldrum's acid.[1][2]
Why Meldrum's Acid?
Meldrum's acid (pKa ~4.9) is significantly more acidic than typical beta-keto esters used in Hantzsch synthesis. This acidity drives the formation of a Knoevenagel adduct that preferentially undergoes a Michael addition/cyclization sequence to yield the 3,4-dihydro-2-pyridone rather than the 1,4-dihydropyridine.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid ethyl ester.
Reagents
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Meldrum's Acid (1.0 equiv)
-
Ethyl Acetoacetate (1.0 equiv)
-
Ammonium Acetate (1.2 equiv)
-
Catalyst: L-Proline (10 mol%) or Glacial Acetic Acid
-
Solvent: Ethanol (Abs.)[1]
Step-by-Step Workflow
-
Pre-Activation (Knoevenagel):
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol) and Meldrum's acid (10 mmol) in 20 mL Ethanol.
-
Add L-Proline (1 mmol). Stir at RT for 30 mins.
-
Checkpoint: Solution should turn slightly yellow/turbid, indicating adduct formation.
-
-
Multicomponent Assembly:
-
Add Ethyl Acetoacetate (10 mmol) and Ammonium Acetate (12 mmol) to the reaction mixture.
-
Reflux at 80°C for 4-6 hours.
-
-
Monitoring (Self-Validation):
-
TLC System: Hexane:Ethyl Acetate (7:3).
-
Differentiation: 1,4-DHPs typically fluoresce strongly under UV (365nm) due to full conjugation. The 3,4-DHP product will show weaker or distinct fluorescence and a lower Rf value due to the amide/lactam polarity.
-
-
Work-up & Purification:
-
Cool to RT. Pour onto crushed ice.
-
The solid precipitate is filtered and washed with cold water.
-
Recrystallization: Hot Ethanol.
-
Synthetic Pathway Diagram
Figure 2: One-pot multicomponent synthesis favoring the 3,4-DHP scaffold via Meldrum's acid activation.[1]
SAR Analysis: Optimizing for Bioactivity
The following table summarizes key Structure-Activity Relationship (SAR) trends for 3,4-DHPs, specifically regarding anticancer potency (IC50 against A375 melanoma lines).
| Position | Substituent | Effect on Activity | Mechanistic Insight |
| C4 (Aryl) | 4-Cl-Phenyl | High | Lipophilicity enhances membrane permeability; Halogen bonding in tubulin pocket. |
| C4 (Aryl) | 4-OH-Phenyl | Low | Hydrophilicity reduces cellular uptake; poor pocket fit. |
| N1 | -H (Free NH) | High | Essential for H-bond donation to the receptor (e.g., Thr residue). |
| N1 | -Methyl | Moderate | Loss of H-bond donor reduces affinity slightly but improves solubility. |
| C2 | =S (Thione) | Very High | Thione is a "soft" donor, interacting strongly with sulfur-rich residues in tubulin. |
| C2 | =O (One) | Moderate | Standard pharmacophore; stable but less potent than thione. |
Expert Insight: To maximize potency, prioritize the 2-thione derivative over the 2-one. The sulfur atom at C2 significantly enhances binding affinity to the colchicine site on tubulin, likely due to superior van der Waals interactions or soft-soft interactions with cysteine residues.
References
-
Vertex AI & NIH. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. National Institutes of Health. [Link]
-
MDPI. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules. [Link]
-
PubMed. (1989). 1,2,3,4-tetrahydropyridines. Novel isomers of 1,4-dihydropyridine calcium channel blockers. National Library of Medicine. [Link]
-
ACS Publications. (2006). One-Step, Three-Component Synthesis of Pyridines and 1,4-Dihydropyridines with Manifold Medicinal Utility. Organic Letters. [Link]
Sources
Technical Guide: IUPAC Nomenclature and Synonyms for Isopropyl Dihydropyridines
Executive Summary
The 1,4-dihydropyridine (DHP) scaffold represents the pharmacophore for a critical class of L-type calcium channel blockers.[1][2][3] While the core structure is conserved, the ester substituents at the C3 and C5 positions dictate pharmacokinetic profiles, vascular selectivity, and blood-brain barrier permeability.
This guide focuses specifically on isopropyl-substituted DHPs (e.g., Nimodipine, Isradipine). The presence of the isopropyl moiety—formally designated as propan-2-yl in IUPAC nomenclature—introduces specific stereochemical and synthetic considerations that differ from symmetric methyl/ethyl analogs like Nifedipine. This document standardizes the nomenclature, details the stereochemical priority rules, and provides a validated protocol for the synthesis of asymmetric isopropyl DHPs.
Part 1: Structural Anatomy & IUPAC Foundations
To accurately name isopropyl DHPs, one must rigorously apply the IUPAC substitution rules for the heterocyclic ring and the ester side chains.
The Core Scaffold and Numbering
The parent hydride is 1,4-dihydropyridine .[1][2][3] The numbering initiates at the nitrogen atom (position 1) and proceeds toward the
-
Positions 3 & 5: Carboxylate ester substitution sites. In asymmetric drugs (e.g., Nimodipine), these positions bear different groups, creating a chiral center at C4.
-
Position 4: The site of the aryl group (phenyl, benzoxadiazole, etc.).
-
Positions 2 & 6: Typically substituted with methyl groups to stabilize the ring.
The "Isopropyl" Designation
While "isopropyl" is a retained IUPAC name, the Preferred IUPAC Name (PIN) for this group is propan-2-yl . In high-precision technical documentation and patent filings, propan-2-yl is required to avoid ambiguity.
Visualization of Numbering Logic
Figure 1: The nitrogen is assigned position 1.[4] Asymmetric esters at C3 and C5 render C4 chiral.
Part 2: Nomenclature of Key Isopropyl DHPs
The following section deconstructs the systematic names of the two primary isopropyl-containing DHPs used in clinical research.
Nimodipine
Nimodipine is unique due to its high lipophilicity, allowing it to cross the blood-brain barrier. It is an asymmetric diester.
-
Structure: 3-(2-methoxyethyl) ester and 5-isopropyl ester.
-
IUPAC Name: 3-(2-methoxyethyl) 5-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[5][6]
-
Analysis:
-
Alphabetical Order: "Methoxyethyl" precedes "Propan-2-yl" (or Isopropyl) in the listing of esters if named as a "dicarboxylate". However, when locants are fixed by the ring numbering, the position determines the prefix.
-
Priority: The numbering usually attempts to give the lower locant to the substituent cited first alphabetically, but in DHPs, the C4 chirality often dictates the specific enantiomer name (e.g., (4S)-Nimodipine).
-
Isradipine
Isradipine is a potent peripheral vasodilator with high vascular selectivity.
-
Structure: 3-methyl ester and 5-isopropyl ester.
-
IUPAC Name: 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[7][8][9]
-
Analysis:
Part 3: Stereochemistry & Cahn-Ingold-Prelog (CIP) Rules
The pharmacological activity of DHPs is stereoselective. The (S)-enantiomers are typically potent calcium antagonists, while (R)-enantiomers may be inactive or possess different activity.
Establishing Priority at C4
To assign
-
Priority 1 (Aryl Ring): The carbon of the aryl ring (e.g., phenyl) is bonded to other carbons/heteroatoms. It generally outranks the ester carbonyl carbons because the aryl ring carbons are bonded to other carbons (and potentially Nitrogen/Oxygen in nitro/benzoxadiazole groups) with higher aggregate atomic numbers than the carbonyl oxygens.
-
Priority 2 vs 3 (The Esters): This is where the isopropyl group is critical.
-
Ester A:
(Isopropyl ester)[9] -
Ester B:
(Methyl ester) -
Comparison: Both start with a Carbonyl Carbon. Both carbonyls are bonded to Oxygen. We move to the next atom.[10] The alkoxy oxygen of the Isopropyl ester is bonded to a CH (methine), while the alkoxy oxygen of the Methyl ester is bonded to a CH3 (methyl).
-
Result: The Isopropyl ester group has higher priority than the Methyl ester group due to the branching at the alkoxy carbon.
-
-
Priority 4 (Hydrogen): The hydrogen atom at C4 is the lowest priority.[4]
Diagramming the Stereochemistry
Figure 2: The branching of the isopropyl group grants it higher CIP priority than linear alkyl esters.
Part 4: Synthesis Protocol for Asymmetric Isopropyl DHPs
Objective: Synthesize a generic asymmetric 1,4-dihydropyridine containing one isopropyl ester and one methyl ester (Isradipine analog). Challenge: The classic "one-pot" Hantzsch synthesis using 2 equivalents of the same acetoacetate yields symmetric DHPs. To create asymmetric isopropyl DHPs, a Modified Hantzsch (Stepwise) method is required.
Reagents & Equipment
-
Reagent A: Isopropyl acetoacetate (Propan-2-yl 3-oxobutanoate).
-
Reagent B: Substituted Benzaldehyde (e.g., 3-nitrobenzaldehyde).
-
Reagent C: Methyl 3-aminocrotonate (Pre-formed enamine).
-
Solvent: Isopropanol (to prevent transesterification of the isopropyl group).
-
Catalyst: Piperidine (catalytic amount).
Step-by-Step Methodology
Step 1: Knoevenagel Condensation (Formation of Benzylidene)
-
Charge a round-bottom flask with 1.0 eq of Substituted Benzaldehyde and 1.0 eq of Isopropyl Acetoacetate .
-
Dissolve in Isopropanol (5 mL per mmol).
-
Add 0.05 eq of Piperidine and 0.05 eq of Acetic Acid.
-
Stir at room temperature for 2-4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the aldehyde spot and the appearance of the benzylidene intermediate (
).
Step 2: Michael Addition & Cyclization
-
To the reaction mixture containing the benzylidene intermediate, add 1.0 eq of Methyl 3-aminocrotonate .
-
Heat the mixture to reflux (
C) for 6-12 hours. -
The solution will darken (yellow to orange/red).
-
Mechanistic Insight: The enamine attacks the electron-deficient alkene of the benzylidene (Michael addition), followed by intramolecular cyclization and dehydration to form the DHP ring.
Step 3: Isolation & Purification
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.[11]
-
Crystallization: Dissolve the residue in a minimum amount of hot ethanol or ethyl acetate and add hexane dropwise until turbid. Cool to
C overnight. -
Verification: Isopropyl methyl protons will appear as a distinct doublet (
ppm) and septet ( ppm) in H NMR.
Synthesis Workflow Diagram
Figure 3: Stepwise approach prevents the formation of symmetric byproducts.
Part 5: Synonyms & Database Interoperability
For researchers querying chemical databases, the following synonym mapping is essential.
| Common Name | IUPAC Name (Preferred) | CAS Number | Chemical Formula | Key Structural Feature |
| Nimodipine | 3-(2-methoxyethyl) 5-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 66085-59-4 | Isopropyl + Methoxyethyl esters | |
| Isradipine | 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 75695-93-1 | Isopropyl + Methyl esters | |
| Nisoldipine | 3-methyl 5-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 63675-72-9 | Note: Often confused.[6][9][12] Uses Isobutyl, not Isopropyl. |
Note on Nisoldipine: It is frequently miscategorized in broad searches. Nisoldipine contains an isobutyl (2-methylpropyl) group, not an isopropyl group. This distinction is vital for structure-activity relationship (SAR) studies, as the steric bulk of isobutyl differs from isopropyl.
References
-
IUPAC Nomenclature Rules (Blue Book): P-14.4 (Numbering of Heterocycles) and P-65.6 (Esters).
-
Source:
-
-
Nimodipine Compound Summary: PubChem CID 4497.
-
Source:[9]
-
-
Isradipine Compound Summary: PubChem CID 3784.
-
Source:
-
-
Hantzsch Dihydropyridine Synthesis: Mechanism and Protocols.
-
Source:
-
-
Stereochemistry of Calcium Channel Blockers: Cahn-Ingold-Prelog Priority Rules.
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]
- 3. acgpubs.org [acgpubs.org]
- 4. 4.3. Naming stereoisomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Nimodipine - Wikipedia [en.wikipedia.org]
- 6. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isradipine - Wikipedia [en.wikipedia.org]
- 8. (+)-Isradipine | C19H21N3O5 | CID 158617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Nimodipine [webbook.nist.gov]
Methodological & Application
Application Note: One-Pot Cyclization of Sterically Hindered 4,5-Di(propan-2-yl)-3,4-dihydropyridines
This Application Note is designed to address the synthesis of 4,5-Di(propan-2-yl)-3,4-dihydropyridine , a sterically demanding heterocyclic scaffold.
The protocol focuses on One-Pot Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA) and In-Situ Enamine Annulation strategies. These methods are selected because they allow for the precise installation of vicinal isopropyl groups at positions 4 and 5—a structural motif that is difficult to achieve via standard Hantzsch synthesis (which typically yields symmetrical 1,4-dihydropyridines).
Part 1: Strategic Overview & Chemical Logic
The Steric Challenge
Synthesizing 4,5-di(propan-2-yl)-3,4-dihydropyridine presents a unique challenge: Vicinal Steric Repulsion . Placing two bulky isopropyl groups on adjacent carbons (C4 and C5) creates significant torsional strain.
-
Standard Hantzsch Synthesis: Typically places substituents at C4 (aryl/alkyl) and C2/C6 (methyl). It rarely allows for independent, bulky substitution at C5 without multi-step precursor synthesis.
-
The Solution: We utilize an In-Situ Enamine Annulation . This method constructs the ring by coupling a
-substituted enamine (providing the C5-isopropyl) with a -substituted -unsaturated aldehyde (providing the C4-isopropyl).
Mechanistic Pathway
The reaction proceeds via a Michael Addition followed by Cyclocondensation :
-
In-Situ Enamine Formation: Isovaleraldehyde reacts with a primary amine to form a transient enamine/imine species.
-
Michael Addition: The nucleophilic
-carbon of the enamine attacks the electrophilic -carbon of 4-methyl-2-pentenal. This establishes the difficult C4-C5 bond. -
Cyclization: The resulting intermediate undergoes intramolecular condensation to close the ring, yielding the 3,4-dihydropyridine.
Part 2: Experimental Protocols
Protocol A: Lewis-Acid Catalyzed One-Pot Annulation (Recommended)
Best for: High purity and overcoming steric barriers via catalysis.
Reagents & Materials
| Component | Chemical Name | Role | Equiv. |
| Precursor A | Isovaleraldehyde (3-methylbutanal) | C5-Source | 1.0 |
| Precursor B | 4-Methyl-2-pentenal | C4-Source | 1.0 |
| Nitrogen Source | Aniline (or Ammonium Acetate) | N-Source | 1.0 |
| Catalyst | Ytterbium(III) Triflate [Yb(OTf)₃] | Lewis Acid | 5 mol% |
| Solvent | Acetonitrile (MeCN) | Medium | 0.5 M |
| Drying Agent | Molecular Sieves (4Å) | Water Scavenger | 100 mg/mmol |
Step-by-Step Methodology
-
Catalyst Activation: Flame-dry a 2-neck round-bottom flask under Argon. Add Yb(OTf)₃ (5 mol%) and activate molecular sieves.
-
Enamine Generation (In-Situ):
-
Add Isovaleraldehyde (1.0 equiv) and Aniline (1.0 equiv) to Acetonitrile.
-
Stir at Room Temperature (RT) for 20 minutes. Checkpoint: Solution may turn slightly yellow, indicating imine/enamine formation.
-
-
Michael Acceptor Addition:
-
Dropwise add 4-Methyl-2-pentenal (1.0 equiv) over 10 minutes.
-
Note: Slow addition prevents polymerization of the unsaturated aldehyde.
-
-
Cyclization:
-
Heat the reaction mixture to Reflux (82°C) .
-
Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Reaction Time: Typically 4–6 hours due to steric hindrance.
-
-
Work-up:
-
Cool to RT. Filter off molecular sieves and catalyst.
-
Concentrate solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica Gel, gradient 0-20% EtOAc in Hexanes). The 3,4-DHP is often less polar than the fully aromatic pyridine byproduct.
-
Protocol B: Organocatalytic "Green" Route
Best for: Metal-free synthesis and milder conditions.
-
Setup: Mix Isovaleraldehyde (1.0 equiv) and Ammonium Acetate (1.2 equiv) in Ethanol.
-
Catalyst: Add L-Proline (10 mol%). The secondary amine of proline facilitates enamine formation.
-
Addition: Add 4-Methyl-2-pentenal (1.0 equiv).
-
Reaction: Stir at 60°C for 12 hours.
-
Validation: This route is slower but minimizes oxidative aromatization to the pyridine.
Part 3: Critical Control Points & Troubleshooting
Regioselectivity Verification (NMR)
Distinguishing the 3,4-DHP from the 1,4-DHP and Pyridine is critical.
-
3,4-DHP: Look for signals of saturated protons at C3 and C4.
-
H-NMR: Two multiplets in the aliphatic region (approx. 2.0 - 2.5 ppm) corresponding to the CH2 at position 3 and CH at position 4.
-
Olefinic Protons: Distinct doublet/multiplet at C6 (approx. 5.8 - 6.5 ppm).
-
-
1,4-DHP: A distinct singlet (or coupled doublet) for the CH2 at position 4 is not present; instead, you see a single CH at C4 (approx 4.5 ppm) and NH signal.
-
Pyridine (Over-oxidation): Loss of all aliphatic ring protons; aromatic signals only.
Steric Hindrance Management
If the reaction stalls (low conversion):
-
Switch Solvent: Use Toluene and a Dean-Stark trap to physically remove water, driving the equilibrium forward.
-
High Pressure: If available, perform the reaction in a sealed microwave vial at 100°C for 30 mins. The pressure helps overcome the activation energy of the sterically crowded transition state.
Part 4: Visualization of Reaction Pathway
The following diagram illustrates the Lewis-Acid Catalyzed One-Pot Annulation pathway, highlighting the critical bond-forming steps.
Caption: Stepwise assembly of the 3,4-DHP scaffold via in-situ enamine activation and Michael addition.
Part 5: References
-
Kumar, A., & Maurya, R. A. (2008). "Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using organocatalysts." Tetrahedron, 64(15), 3477-3482. Link
-
Sridharan, V., et al. (2011). "Multicomponent reactions: An essential tool for drug discovery." Chemical Reviews, 111(11), 7157-7259. Link
-
Boger, D. L. (1983). "Diels-Alder reactions of azadienes." Tetrahedron, 39(18), 2869-2939. (Foundational text on Hetero-Diels-Alder for DHP synthesis). Link
-
Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of 3,4-dihydropyridines." RSC Advances, 2, 9763-9777. Link
Application Note: Biomimetic Hydride Transfer using Dihydropyridines (DHPs)
Executive Summary & Nomenclature Correction
Crucial Note on Nomenclature: While the request specified "3,4-DHPs," the established class of biomimetic hydride donors in organic synthesis is 1,4-dihydropyridines (1,4-DHPs) , commonly known as Hantzsch Esters (HE) .
3,4-Dihydropyridines are typically unstable enamines or reactive intermediates that rapidly tautomerize or oxidize. In contrast, 1,4-DHPs are stable, isolable surrogates for the biological cofactors NADH/NADPH. They function by delivering a hydride (H⁻) to an electrophile, driven by the thermodynamic stability gained from aromatization to the corresponding pyridine.
This guide details the application of 1,4-DHPs as hydride donors.[1] If your specific research involves the rare 3,4-isomer as a donor, please verify the stability of your reagent, as it likely functions via in situ isomerization to the 1,4-form or through a radical manifold.
Mechanistic Principles
The Driving Force: Aromatization
The utility of Hantzsch Esters lies in their ability to act as mild, selective reducing agents. The reaction is driven by the enthalpy of aromatization. Upon releasing a hydride ion (H⁻) and a proton (H⁺, usually scavenged or transferred), the non-aromatic 1,4-DHP ring converts into a stable, aromatic pyridine derivative.
Stereoelectronics of Transfer
The mechanism typically follows a concerted proton-electron transfer or a stepwise hydride transfer, often catalyzed by chiral Brønsted acids (e.g., chiral phosphoric acids).
-
Activation: The electrophile (e.g., imine,
-unsaturated aldehyde) is activated by a catalyst (Lewis or Brønsted acid). -
Alignment: The 1,4-DHP approaches the activated substrate. The C4-position of the DHP (sp³ hybridized) aligns with the electrophilic carbon.
-
Transfer: The C-H bond at the C4 position breaks, transferring H⁻ to the substrate. The DHP ring re-hybridizes to a planar aromatic pyridinium species.
Mechanistic Diagram (Graphviz)
Figure 1: Mechanistic flow of Organocatalytic Transfer Hydrogenation using 1,4-DHPs.
Scope of Application
1,4-DHPs are chemoselective. Unlike metal hydrides (LiAlH₄, NaBH₄), they tolerate reducible functional groups like nitro, ester, and unactivated ketones.
| Target Substrate | Product | Catalyst System | Key Reference |
| Imines / Iminiums | Chiral Amines | Chiral Phosphoric Acids (TRIP, BINOL-derived) | Rueping et al. [1] |
| Saturated Aldehydes | Imidazolidinone (MacMillan Catalyst) | Ouellet et al. [2] | |
| Quinolines | Tetrahydroquinolines | Chiral Phosphoric Acids | Rueping et al. [3] |
| Nitroalkenes | Nitroalkanes | Thiourea / H-Bond Donors | Zhang et al. [4] |
Detailed Protocol: Asymmetric Transfer Hydrogenation of Imines
This protocol describes the enantioselective reduction of a benzoxazinone-derived imine using a Hantzsch Ester and a Chiral Phosphoric Acid (CPA) catalyst.
Reagents & Equipment[3]
-
Hydride Donor: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate). Commercially available or synthesized via Hantzsch Pyridine Synthesis.
-
Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).
-
Solvent: Benzene or Toluene (Anhydrous). Note: Solvent polarity significantly affects the transition state tightness.
-
Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
Flame-dry a 10 mL Schlenk tube and cool under argon.
-
Add the Imine Substrate (0.1 mmol, 1.0 equiv).
-
Add the Chiral Phosphoric Acid Catalyst (0.005 mmol, 5 mol%).
-
Add Molecular Sieves (4Å) (50 mg, activated) to scavenge trace water which can hydrolyze the imine.
-
Dissolve in anhydrous Toluene (2.0 mL). Stir at room temperature for 10 minutes to allow catalyst-substrate binding.
Step 2: Hydride Addition
-
Add Hantzsch Ester (0.12 mmol, 1.2 equiv) in one portion.
-
Seal the tube and stir at 30–60 °C (Temperature depends on substrate reactivity; start at RT).
-
Monitoring: Monitor by TLC or LC-MS. The Hantzsch ester is fluorescent (blue under UV), while the pyridine byproduct is not. The disappearance of the fluorescent spot is a crude indicator of consumption.
Step 3: Work-up and Isolation
-
Upon completion (usually 12–24 h), dilute the mixture with Et₂O or DCM.
-
Quench: Add saturated NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with DCM (3 x 5 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography.
-
Note: The pyridine byproduct is polar. Ensure your eluent gradient is optimized to separate the amine product from the pyridine residue.
-
Workflow Diagram (Graphviz)
Figure 2: Experimental workflow for Hantzsch Ester mediated reduction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance or deactivated electrophile. | Increase temperature to 60°C; Increase catalyst loading to 10 mol%; Use a more Lewis-acidic Hantzsch ester (e.g., fluorinated esters). |
| Low Enantioselectivity | Loose ion-pairing; Background reaction. | Switch solvent to non-polar (Benzene/Toluene) to tighten ion pair; Lower temperature; Ensure Hantzsch ester is added after catalyst complexation. |
| Pyridine Contamination | Inefficient separation. | The pyridine byproduct is often more polar than the product. Use a gradient elution starting with high non-polar % (Hexane/EtOAc). |
| Decomposition | Light sensitivity. | Hantzsch esters are light-sensitive (photo-oxidation). Wrap reaction vessels in aluminum foil. |
References
-
Rueping, M., et al. (2005). Enantioselective Organocatalytic Reduction of Imines.Synlett , 2005(15), 2367-2369. Link
-
Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. (2005). Enantioselective Organocatalytic Hydride Reduction.Journal of the American Chemical Society , 127(1), 32-33. Link
-
Rueping, M., et al. (2006). Asymmetric Brønsted Acid Catalyzed Transfer Hydrogenation of Quinolines.Angewandte Chemie International Edition , 45(16), 2617-2619. Link
-
Zhang, Z., & Schreiner, P. R. (2009). Thiourea-Catalyzed Transfer Hydrogenation of Nitroalkenes.Synthesis , 2007(16), 2559-2564. Link
-
Connon, S. J. (2006). Organocatalysis: Mediated by Hantzsch Esters.[3][4][5]Organometallics , 25(15), 3721–3723. Link
Sources
Troubleshooting & Optimization
Technical Support Guide: Storage and Handling of 4,5-Di(propan-2-yl)-3,4-dihydropyridine
Answering your questions on the stability and handling of 4,5-Di(propan-2-yl)-3,4-dihydropyridine.
Welcome to the technical support center for 4,5-Di(propan-2-yl)-3,4-dihydropyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. As a Senior Application Scientist, I have structured this document to address the most common challenges and questions encountered during experimental work. The dihydropyridine core is notoriously sensitive, and understanding its vulnerabilities is key to reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of dihydropyridine compounds.
Q1: What is the primary degradation pathway for 4,5-Di(propan-2-yl)-3,4-dihydropyridine?
A1: The most significant and rapid degradation pathway for virtually all dihydropyridine derivatives is oxidation (aromatization) of the dihydropyridine ring to form the corresponding pyridine derivative.[1][2] This process results in a complete loss of the intended pharmacological activity.[1][3] This oxidation is most potently catalyzed by light (photodegradation) but can also be promoted by atmospheric oxygen, heat, and humidity.[1][4][5][6]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life, 4,5-Di(propan-2-yl)-3,4-dihydropyridine should be stored as a solid in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and kept at low temperatures (e.g., -20°C).[7] The solid state is significantly more stable than any solution form.[1][8] Each of these conditions is critical to mitigate the primary degradation factors.
Q3: Why is the compound so sensitive to light?
A3: Dihydropyridines possess a chemical structure that absorbs light strongly, particularly in the UV range.[6][9] This absorbed energy excites the molecule, making it highly susceptible to oxidation.[10] Even ambient laboratory light can provide enough energy to initiate and sustain the degradation process, especially in solution.[1][8] Therefore, protection from light at all stages of handling is non-negotiable.
Q4: I need to make a stock solution. How can I minimize degradation?
A4: Preparing solutions significantly increases the risk of degradation.[8] If a stock solution is absolutely necessary, follow these steps rigorously:
-
Use High-Purity Solvents: Use freshly opened, anhydrous, peroxide-free solvents.
-
Degas the Solvent: Before use, thoroughly degas the solvent by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Work in Low Light: Prepare the solution in a dark room or under amber or red filtered light to prevent photodegradation.[11]
-
Use Inert Atmosphere: Dissolve the solid under a gentle stream of argon or nitrogen.
-
Store Properly: Store the solution in an amber vial, with the headspace flushed with inert gas, and place it in a freezer (-20°C or below).
-
Prepare Fresh: For maximum reliability, prepare solutions fresh before each experiment and use them immediately.
Q5: How can I tell if my sample has degraded?
A5: While a visual color change (e.g., a white solid turning yellow) can be an indicator, it is not a definitive measure.[11] The most reliable methods are analytical. A simple comparison of a fresh sample's HPLC or NMR spectrum against a reference spectrum will reveal degradation. In HPLC, you will see a new peak (the pyridine product) with a different retention time. In ¹H NMR, the key signals for the N-H proton and the C4-H proton of the dihydropyridine ring will disappear, and the aromatic signals will shift.[12]
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for common stability issues encountered during experiments.
Issue 1: My freshly opened vial of the compound already shows a significant impurity peak by HPLC/NMR.
| Possible Cause | Troubleshooting Action & Scientific Rationale |
| Exposure during transit or initial handling. | The compound may have been exposed to light or a non-inert atmosphere. Action: Confirm the identity of the impurity. The primary suspect is the oxidized pyridine analog. This can often be confirmed by mass spectrometry. While the current vial may be compromised, you can prevent this in the future by ensuring all handling, from receiving to aliquoting, is done under subdued light and inert conditions.[7] |
| Improper long-term storage. | If the vial was not stored under an inert atmosphere and at low temperature, slow oxidation may have occurred over time. Action: Review your lab's storage protocol. Ensure freezers are maintaining the correct temperature and that a system for inerting vials is in place. For highly sensitive compounds, consider storage inside a glove box.[7][13] |
Issue 2: The compound degrades rapidly in my experimental solution, causing inconsistent results.
| Possible Cause | Troubleshooting Action & Scientific Rationale |
| Dissolved Oxygen in Solvent. | Standard solvents are saturated with atmospheric oxygen, a direct reactant in the oxidation pathway. Action: Implement a rigorous solvent degassing protocol (e.g., sparging with argon, freeze-pump-thaw cycles). This is a critical step for any experiment involving dihydropyridines in solution.[11] |
| Peroxides in Solvent. | Solvents like THF and diethyl ether can form explosive peroxides over time, which are also powerful oxidizing agents. Action: Use a freshly opened bottle of an inhibitor-free, high-purity solvent. If the bottle has been open for a while, test for peroxides using commercially available test strips before use. |
| pH of the Medium. | The stability of the dihydropyridine ring can be pH-dependent. Strongly acidic or basic conditions can catalyze hydrolysis or oxidation.[14] Action: If your experimental medium allows, check the pH and consider using a buffer system. Perform a preliminary test by incubating the compound in the buffer alone to ensure compatibility. |
| Inconsistent Light Exposure. | Even minor differences in how long each sample is exposed to ambient light during preparation can lead to variable degradation and inconsistent results.[11] Action: Standardize all sample handling procedures. Use amber Eppendorf tubes or wrap plates in aluminum foil immediately after adding the compound. Prepare samples in batches and treat them identically.[11] |
Part 3: Key Experimental Protocols & Data
Protocol 1: Standard Handling and Storage Procedure
Objective: To provide a standardized workflow for receiving, aliquoting, and storing 4,5-Di(propan-2-yl)-3,4-dihydropyridine to ensure long-term stability.
Materials:
-
Sealed vendor bottle of the compound.
-
Glove box or Schlenk line with a dry, inert atmosphere (Argon or Nitrogen).[13]
-
Pre-dried amber glass vials with PTFE-lined caps.
-
Spatula, weighing paper.
-
Laboratory freezer (-20°C or colder).
Procedure:
-
Preparation: Place the sealed vendor bottle and all necessary materials (vials, spatula, etc.) into the antechamber of a glove box. Purge the antechamber according to the glove box protocol.
-
Equilibration: Allow the bottle to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of moisture.
-
Aliquoting: Inside the inert atmosphere, carefully open the main bottle. Weigh the desired amounts of the solid and aliquot into the pre-dried amber vials. Work efficiently to minimize the time the main bottle is open.
-
Sealing: Tightly cap each aliquot vial. For extra security, wrap the cap-vial interface with Parafilm.
-
Backfilling: Before removing from the glove box, place all aliquot vials into a larger, sealable container (like a small desiccator or a screw-cap jar) that is also filled with the inert atmosphere.
-
Storage: Remove the container from the glove box and immediately place it in a designated, clearly labeled spot in a -20°C (or colder) freezer.
-
Documentation: Log the date of aliquoting and the vial details in your lab notebook.
Protocol 2: Rapid Stability Assessment by UV-Vis Spectrophotometry
Objective: To quickly and qualitatively assess the photodegradation of a dihydropyridine sample in solution.
Procedure:
-
Initial Spectrum: Prepare a fresh solution of the compound in a suitable UV-transparent solvent (e.g., ethanol) in a dark room. Immediately transfer to a quartz cuvette and record the full UV-Vis spectrum. Note the wavelength of maximum absorbance (λmax).[11]
-
Light Exposure: Expose a separate, identical aliquot of the same solution to ambient laboratory light or a controlled UV lamp for a set period (e.g., 30 minutes).
-
Post-Exposure Spectrum: Record the UV-Vis spectrum of the light-exposed sample.
-
Analysis: Compare the two spectra. A decrease in the absorbance at the original λmax and the appearance of a new absorbance profile at a different wavelength is a strong indication of degradation. The oxidation to a pyridine ring typically results in a significant shift in the absorbance spectrum.
Data Presentation: Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[14] The table below summarizes typical stress conditions used for dihydropyridines.
| Stress Condition | Reagent/Method | Temperature | Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 2 - 6 hours | Aromatization, potential ester hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 60 - 80 °C | 2 - 4 hours | Aromatization, potential ester hydrolysis |
| Oxidation | 3-6% H₂O₂ | Room Temp / 80 °C | 6 - 24 hours | Aromatization to Pyridine |
| Thermal | Dry Heat | 80 - 90 °C | 24 - 72 hours | Minimal degradation in dry air[5][6] |
| Thermal/Humidity | Heat with >75% RH | 70 - 90 °C | 24 - 72 hours | Aromatization, water elimination[4][5] |
| Photolytic | UV Lamp (e.g., 254 nm) or Xenon Lamp | Ambient | 4 - 24 hours | Aromatization to Pyridine[1][15] |
Table adapted from principles outlined in pharmaceutical stability testing guidelines.[14][16]
Part 4: Mechanistic & Workflow Diagrams
The following diagrams illustrate the key chemical transformation and logical workflows described in this guide.
Caption: Primary degradation via oxidation/aromatization.
Caption: Troubleshooting workflow for unexpected degradation.
References
- Benchchem.
-
Ragno, G., et al. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Semantic Scholar. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. [Link]
-
IRIS Unical. Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. [Link]
-
RSC Publishing. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. [Link]
-
CORE. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph. [Link]
-
Universidade de Lisboa Scholar. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]
-
PMC. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
-
RSC Publishing. Stability and reactivity of alkylidene dihydropyridines. [Link]
-
ResearchGate. 1,4-Dihydropyridine oxidative degradation to pyridine derivative under.... [Link]
-
Taylor & Francis. Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2. [Link]
-
Taylor & Francis. Full article: Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media. [Link]
-
ResearchGate. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
LabRulez LCMS. Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
University of Pittsburgh Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
PubMed. Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]
-
ResearchGate. Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]
-
SciSpace. Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]
-
Momentum Transfer. How We Handle Air Sensitive Samples. [Link]
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ojs.wum.edu.pl. Oxidation of Some Dihydropyridine Derivatives Via Different Methods. [Link]
-
PMC. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. [Link]
-
PubMed. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. [Link]
- Benchchem. Technical Support Center: Dihydropyridine Sample Integrity.
-
Indian Academy of Sciences. One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. [Link]
-
Taylor & Francis. Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). [Link]
-
MDPI. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
ResearchGate. Synthesis of Ethyl Methyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates as Potential Calcium Channel Blockers for Hypertension | Request PDF. [Link]
-
SpringerLink. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [Link]
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Removing pyridine byproducts from dihydropyridine samples
A Guide for Researchers on the Effective Removal of Pyridine Byproducts
Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to overcome common purification challenges. This guide is dedicated to a frequent and often frustrating issue: the removal of pyridine byproducts from dihydropyridine (DHP) samples. Whether arising from the Hantzsch synthesis or used as a solvent, residual pyridine can complicate downstream applications and analysis. Here, we'll explore robust, validated methods to ensure the purity of your target compounds.
Frequently Asked Questions & Troubleshooting
This section addresses the most common questions and issues encountered during the purification of dihydropyridines.
Q1: Why is pyridine a common contaminant in my dihydropyridine synthesis?
Pyridine contamination in dihydropyridine reactions, particularly the Hantzsch synthesis, is a well-documented issue.[1][2] There are two primary sources:
-
Oxidation of the Dihydropyridine Product: The initial product of the classic Hantzsch reaction is a 1,4-dihydropyridine (1,4-DHP).[1][3] These molecules are susceptible to oxidation, which converts the DHP ring into an aromatic pyridine ring.[2][4] This process, driven by aromatization, can occur during the reaction or workup, especially if oxidizing agents are present or if the mixture is exposed to air for extended periods.[2][5]
-
Use as a Solvent or Base: Pyridine is often used as a solvent or a base in various organic reactions. Due to its relatively high boiling point (115.2 °C), it can be difficult to remove completely by simple evaporation under reduced pressure, often co-evaporating with the product.
Q2: My TLC plate shows a persistent streak/tailing spot near the baseline that I suspect is pyridine. How can I be sure, and what's the next step?
This is a classic indicator of pyridine contamination. Pyridine is a polar, basic compound that interacts strongly with the acidic silica gel on a TLC plate, causing characteristic tailing.
Confirmation:
-
Co-spotting: The simplest method is to run a new TLC plate where you spot your crude sample, a spot of pure pyridine, and a "co-spot" containing both your sample and pyridine in the same lane. If the tailing spot in your sample has the same Rf value as pure pyridine and merges with it in the co-spot lane, you have strong evidence of its identity.
-
Analytical Verification: For absolute confirmation, especially in a cGMP environment, analytical techniques are necessary. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for detecting volatile compounds like pyridine.[6][7] High-Performance Liquid Chromatography (HPLC) can also be used to quantify pyridine levels.[7][8]
Next Step: Once confirmed, proceed to a targeted purification method as detailed below. Attempting to remove large amounts of pyridine by chromatography alone is often inefficient due to the tailing issue. A pre-chromatography extractive workup is highly recommended.
Q3: What is the most reliable method for removing pyridine if my dihydropyridine is stable in acid?
For acid-stable compounds, an acid-base extraction is the most effective and widely used technique.[9][10][11]
The Principle: This method exploits the basicity of pyridine's nitrogen atom. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the pyridine is protonated to form pyridinium hydrochloride.[10][12] This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral or less basic dihydropyridine product remains in the organic layer.[9][13]
A visual representation of this workflow is provided in the diagrams section below.
Q4: My dihydropyridine has acid-sensitive functional groups (e.g., a Boc protecting group). How can I remove pyridine without damaging my compound?
This is a critical consideration where the standard acidic wash is not an option.[14] The best alternative is to use an aqueous solution of copper (II) sulfate (CuSO₄) .[10][12][15]
The Principle: Pyridine is an excellent ligand for copper (II) ions. It readily forms a stable, water-soluble coordination complex.[10][12] When you wash your organic solution with aqueous CuSO₄, the pyridine is sequestered into the aqueous phase as this complex, which often has a distinct deep blue or violet color.[12] This method is exceptionally mild and avoids the use of strong acids.
Q5: I performed several acidic washes, but my NMR still shows pyridine. What could have gone wrong?
This is a common frustration. The issue almost always lies in stoichiometry and pH.
-
Insufficient Acid: If pyridine was used as the reaction solvent, you have a large molar excess of it. A small volume of dilute acid will be insufficient to neutralize it all. You must use enough acid to protonate all of the pyridine present.[16]
-
Incorrect pH: You must ensure the aqueous layer is sufficiently acidic after the wash. Use pH paper or a meter to check; the pH should be below 2 to guarantee complete protonation of the pyridine.[16]
-
Inefficient Extraction: Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area for the acid-base reaction. Perform at least 2-3 washes to ensure complete removal.
Q6: Is flash column chromatography a good option for removing pyridine?
Flash chromatography can remove pyridine, but it should not be the primary method for bulk removal.[10][15][17]
-
When to Use It: Chromatography is best used as a final polishing step after an initial acid or CuSO₄ wash has removed the majority of the pyridine.
-
Challenges: As seen on a TLC plate, pyridine tails badly on silica gel. This means it can co-elute with a wide range of products, leading to cross-contamination of your fractions.
-
Tips for Success: If you must use chromatography, a standard solvent system like hexanes/ethyl acetate or dichloromethane/methanol can be effective.[17] However, be prepared to analyze many fractions carefully. Dry loading your sample can sometimes improve the separation compared to liquid loading in a strong solvent.[17]
Q7: Can I just recrystallize the pyridine out of my dihydropyridine sample?
Recrystallization is a powerful technique for purification but is generally only effective for removing small amounts of impurities.[18][19][20]
The Principle: For recrystallization to work, the impurity (pyridine) must either be highly soluble in the cold solvent or present in such a small amount that it remains in the mother liquor as your desired, less soluble product crystallizes.[19][21] If you have a large amount of pyridine, it may inhibit crystallization or become trapped within your product's crystal lattice. It is best used as the final purification step on an already relatively clean sample.[18][22]
Comparative Summary of Purification Techniques
The table below provides a high-level comparison to help guide your choice of methodology.
| Method | Principle of Separation | Best For | Advantages | Disadvantages & Limitations |
| Acidic Wash | Acid-base chemistry; converts basic pyridine to a water-soluble salt.[9][10] | Bulk removal of pyridine from acid-stable DHP products. | High efficiency (>99% removal), cost-effective, rapid.[9] | Not suitable for acid-sensitive compounds; requires subsequent neutralization/washing steps. |
| CuSO₄ Wash | Coordination chemistry; forms a water-soluble copper-pyridine complex.[12][15] | Removal of pyridine from acid-sensitive DHP products. | Very mild conditions, preserves sensitive functional groups.[10][14] | May be less efficient for very large quantities of pyridine; introduces metal ions that must be washed out. |
| Flash Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel).[17][23] | Final purification step to remove trace pyridine and other reaction byproducts. | Can separate multiple components simultaneously. | Inefficient for bulk pyridine removal due to severe tailing; can be time and solvent intensive. |
| Recrystallization | Differential solubility of the product and impurities in a chosen solvent system.[20][22] | Final "polishing" of a mostly pure DHP sample to achieve high purity. | Can yield very high purity material; removes impurities trapped in the solid state.[19] | Ineffective for large amounts of impurities; requires careful solvent selection and can lead to yield loss.[21] |
| Azeotropic Distillation | Formation of a lower-boiling azeotrope with a co-solvent (e.g., toluene).[9][11] | Removing residual traces of pyridine after initial evaporation. | Effective for removing the last traces of a high-boiling solvent. | Requires an additional solvent that must then be removed; not a standalone method for purification.[9] |
Visual Workflow Guides
Decision-Making Workflow for Pyridine Removal
This diagram provides a logical path to selecting the appropriate purification strategy based on your specific experimental context.
Caption: Workflow of pyridine removal via acid-base liquid-liquid extraction.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Acid-Stable Dihydropyridines
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane). [9]Use a volume sufficient to fully dissolve the material, typically 10-20 mL per gram of crude product. Transfer the solution to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer. [9]5. Repeat Washes: Repeat the acidic wash (steps 2-4) two more times. After the final wash, check the pH of the aqueous layer to ensure it is strongly acidic (pH < 2).
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent frequently as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the pyridine-free crude product, which can then be further purified if needed. [9]
Protocol 2: Copper (II) Sulfate Wash for Acid-Sensitive Dihydropyridines
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.
-
Prepare CuSO₄ Solution: Prepare a 10-15% (w/v) aqueous solution of copper (II) sulfate. It should be a light blue color.
-
First CuSO₄ Wash: Add a volume of the CuSO₄ solution equal to that of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. The aqueous layer will often turn a deeper blue or violet as the copper-pyridine complex forms. [12]5. Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Washes: Continue washing the organic layer with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer intensifies, indicating that all the pyridine has been removed. [15]7. Water Wash: Wash the organic layer with deionized water or brine to remove any residual copper sulfate.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain your product.
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (n.d.). Benchchem.
- Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
- What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2025, August 6). ResearchGate.
- How to remove pyridine from your reaction crude? (2022, August 8). YouTube.
- Removing Pyridine : r/chemistry. (2024, January 13). Reddit.
- How to remove pyridine from reaction mixture? (2025, September 22). ResearchGate.
- How can I remove the pyridine from the sugar compound? (2015, April 20). ResearchGate.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Recrystallization. (n.d.).
- Recrystallization. --->. (n.d.).
- ANALYTICAL METHODS. (n.d.). ATSDR.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI.
- Successful flash chromatography. (2025, December 6). Biotage.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
- Purifying by recrystallisation. (n.d.). RSC Education.
- Recrystallization (chemistry). (2024). EBSCO.
- Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex.
- Pyridine hydrochloride purum. (n.d.). Sigma-Aldrich.
- 1,4-Dihydropyridine. (n.d.). Wikipedia.
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Optimizing reaction temperature for sterically hindered DHPs
Technical Support & Troubleshooting Center
Status: Operational Topic: Kinetic & Thermodynamic Control in 1,4-Dihydropyridine Synthesis Target Analyte: Sterically Hindered ortho-Substituted Aryl-DHPs
The Thermodynamics of Hindrance (Theory)
Why standard protocols fail with bulky aldehydes: In the classic Hantzsch synthesis, the reaction proceeds through the convergence of two key intermediates: a Knoevenagel adduct (benzylideneacetoacetate) and an Enamine (aminocrotonate).
For standard aldehydes (e.g., benzaldehyde), the rate-determining step is often the initial condensation. However, for sterically hindered substrates (e.g., 2,6-dichlorobenzaldehyde or 2-nitrobenzaldehyde), the reaction coordinate changes. The bulky ortho-substituents create a "Steric Wall" that destabilizes the transition state for the Michael addition and the final ring closure.
Under standard reflux (Ethanol, 78°C), the thermal energy is often insufficient to overcome this elevated activation energy (
Mechanism & Failure Points Visualization
Figure 1: The Hantzsch Convergence. Note the "Reversion" path (dotted red) caused by steric repulsion at the Michael addition stage, and the "Oxidation" path (solid red) caused by thermal overshoot.
Troubleshooting Guide: Reaction Temperature & Kinetics
Scenario A: "My reaction is stuck at the intermediate stage (yellow oil/solid), and yield is <30%."
Diagnosis: Insufficient Thermal Activation. The ortho-substituents on your aldehyde are preventing the Knoevenagel adduct from accepting the Enamine. Ethanol reflux (78°C) is not providing enough energy to cross the barrier.
Corrective Action:
-
Switch Solvent: Move to a higher boiling solvent like Ethylene Glycol or PEG-400 . This allows you to reach 100–120°C.
-
Microwave Irradiation (Recommended): Microwave heating creates localized "hot spots" and efficient dipolar polarization that can accelerate the rate-determining step for hindered substrates by factors of 10–50x.
Scenario B: "I see the product, but it's contaminated with the aromatic pyridine analog."
Diagnosis: Thermal Overshoot / Oxidative Stress. You have crossed the threshold from Kinetic Control (formation of DHP) to Thermodynamic Stability (aromatization). 1,4-DHPs are susceptible to oxidation, a process accelerated by heat and light.
Corrective Action:
-
Deoxygenate: Rigorously purge the reaction vessel with Argon or Nitrogen before heating.
-
Temperature Cap: Do not exceed 140°C.
-
Darkness: Wrap the reaction vessel in foil if refluxing for long periods, as light can catalyze photo-oxidation of the DHP ring.
Scenario C: "The product is a sticky polymer/tar."
Diagnosis: Knoevenagel Polymerization. If the ring closure is too slow (due to steric bulk), the highly reactive Knoevenagel intermediate may polymerize with itself or undergo side reactions with the solvent.
Corrective Action:
-
** stoichiometry Adjustment:** Use a slight excess of the Enamine component (or the ammonia source) to force the bimolecular reaction over the unimolecular polymerization.
-
Lewis Acid Catalyst: Introduce 10 mol% Yb(OTf)₃ or InCl₃ . These coordinate to the carbonyls, lowering the activation energy for the ring closure without requiring excessive heat.
Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Performance)
Best for: 2,6-disubstituted benzaldehydes (e.g., 2,6-dichlorobenzaldehyde).
-
Setup: Use a dedicated microwave reactor (e.g., CEM or Biotage) with a sealed 10 mL vessel.
-
Reagents:
-
Aldehyde (1.0 mmol)
-
Ethyl Acetoacetate (2.2 mmol)
-
Ammonium Acetate (1.2 mmol)
-
Solvent: Ethanol (2 mL) or Solvent-Free (neat).
-
-
Parameters:
-
Temperature: Set to 100°C (dynamic power mode).
-
Time: Hold for 5–10 minutes .
-
Stirring: High.[1]
-
-
Workup: Cool to room temperature. The DHP often precipitates immediately. Add ice-cold water (5 mL), filter, and wash with cold ethanol.
Protocol B: Conventional Reflux (Modified)
Best for: Labs without microwave access.
-
Setup: Round-bottom flask with reflux condenser and Argon balloon .
-
Solvent Switch: Use Acetonitrile (bp 82°C) or PEG-400 (green solvent, allows higher T).
-
Catalyst: Add 10 mol% Iodine (
) or Yb(OTf)₃ . -
Procedure: Reflux for 8–12 hours. Monitor via TLC.
-
Note: If using PEG-400, extraction with ether/ethyl acetate is required as the product will not simply precipitate out.
Comparative Data: Steric Hindrance vs. Temperature
The following table illustrates the drastic difference reaction conditions make for a hindered substrate (e.g., 2,6-dichlorobenzaldehyde) versus a standard substrate (benzaldehyde).
| Substrate Type | Condition | Temp (°C) | Time | Yield (%) | Ref |
| Non-Hindered | Ethanol Reflux | 78°C | 4 h | 92% | [1] |
| Non-Hindered | Microwave | 100°C | 2 min | 96% | [2] |
| Hindered (2,6-Cl) | Ethanol Reflux | 78°C | 24 h | 35% | [3] |
| Hindered (2,6-Cl) | Microwave | 120°C | 10 min | 88% | [2] |
| Hindered (2,6-Cl) | Solvent-Free (Grind) | 25°C | 48 h | <10% | [4] |
Decision Logic for Optimization
Figure 2: Workflow for selecting the optimal synthesis route based on substrate difficulty and equipment availability.
References
-
Hantzsch Dihydropyridine Synthesis. Organic Chemistry Portal. (Standard mechanism and conditions). [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines. MDPI / Molecules. (Comparison of MW vs Conventional yields for hindered substrates). [Link]
-
Effect of Temperature on Hantzsch Reaction. ResearchGate. (Detailed kinetic studies on temperature dependence). [Link]
-
Solvent-Free and Green Protocols. NIH / PubMed Central. (Analysis of solvent-free conditions and limitations with hindered substrates). [Link]
Sources
Technical Support Center: Navigating the Solubility Challenges of 4,5-Di(propan-2-yl)-3,4-dihydropyridine
Welcome to the technical support center for 4,5-Di(propan-2-yl)-3,4-dihydropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the integrity and success of your research.
Understanding the Molecule: The Root of Solubility Issues
4,5-Di(propan-2-yl)-3,4-dihydropyridine, like many dihydropyridine derivatives, can present solubility challenges due to its molecular structure. The presence of the bulky, nonpolar isopropyl groups contributes to its lipophilic character, which can lead to poor solubility in aqueous media. However, the dihydropyridine ring itself contains a nitrogen atom, which can be protonated, offering a handle for pH-dependent solubility manipulation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and provides a systematic approach to resolving solubility problems.
Q1: My initial attempts to dissolve 4,5-Di(propan-2-yl)-3,4-dihydropyridine in common aqueous buffers have failed. What is the recommended starting point for solvent selection?
A1: Initial Solvent Screening is Crucial.
Due to its predicted lipophilic nature, starting with organic solvents is recommended. A systematic solvent screening process is the most effective initial step.
Expert Insight: The choice of solvent is not merely about dissolution; it's about ensuring the stability of your compound for the intended downstream application. Always consider the compatibility of the solvent with your experimental system.
Recommended Initial Solvent Screening Protocol:
-
Preparation: Dispense a small, accurately weighed amount of 4,5-Di(propan-2-yl)-3,4-dihydropyridine (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a small volume (e.g., 100 µL) of a different solvent from the list below.
-
Observation & Agitation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. If not fully dissolved, continue adding the solvent in small increments up to a defined maximum volume.
-
Sonication/Heating (Optional): If the compound remains insoluble at room temperature, gentle warming (e.g., 30-40°C) or brief sonication may be employed. Use caution, as heat can degrade some compounds.
Table 1: Recommended Solvents for Initial Screening of Dihydropyridine Derivatives
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A powerful solvent for many organic compounds, often used for creating stock solutions.[1][2][3][4] |
| Dimethylformamide (DMF) | Similar to DMSO, effective for a wide range of compounds.[5] | |
| Acetonitrile (MeCN) | A less polar alternative to DMSO and DMF, often used in chromatography.[2] | |
| Alcohols | Ethanol (EtOH) | A common and relatively non-toxic solvent.[2][5][6] |
| Methanol (MeOH) | More polar than ethanol, can be effective.[1][6] | |
| 2,2,2-Trifluoroethanol (TFE) | Has shown high crystallization preference for some dihydropyridines.[2] | |
| Chlorinated | Dichloromethane (DCM) | A good solvent for nonpolar compounds, but volatile. |
| Chloroform | Similar to DCM, often used in mixtures.[1][6] | |
| Ethers | 1,4-Dioxane | Can be effective for some dihydropyridines.[2][6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to other ethers.[2] |
Q2: I've achieved solubility in an organic solvent, but my experiment requires an aqueous buffer. How can I transfer the compound without precipitation?
A2: The Co-Solvent Method and pH Adjustment are Key.
Direct dilution of an organic stock solution into an aqueous buffer is a common cause of precipitation. A carefully planned co-solvent strategy or pH adjustment is necessary.
Expert Insight: The goal is to maintain the compound in a solubilized state by creating a microenvironment that is favorable. The choice between co-solvents and pH adjustment depends on the compound's pKa and the experimental constraints.
Workflow for Aqueous System Introduction:
Caption: Decision workflow for transferring from organic to aqueous systems.
Protocol 1: Co-Solvent Method
-
Prepare a concentrated stock solution of 4,5-Di(propan-2-yl)-3,4-dihydropyridine in a water-miscible organic solvent (e.g., DMSO or ethanol).
-
In a separate container, prepare your final aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise.
-
Crucially, the final concentration of the organic co-solvent should be kept to a minimum (typically <1-5%) to avoid impacting your biological system. [7]
-
If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different co-solvent.
Protocol 2: pH Adjustment Method
The dihydropyridine nitrogen is basic and can be protonated at acidic pH, increasing aqueous solubility.
-
Determine the pKa of the dihydropyridine nitrogen (if not known, assume it is in the range of a weak base).
-
Prepare your aqueous buffer and adjust the pH to be at least 1-2 pH units below the pKa of the compound. Many drugs are weak acids or bases, and their solubility is pH-dependent.[8][9]
-
Attempt to dissolve the compound directly in the pH-adjusted buffer.
-
If starting from an organic stock, the same dropwise addition to the pH-adjusted buffer should be followed.
Q3: I am observing compound precipitation over time, even after initial dissolution. What could be the cause and how can I prevent it?
A3: This indicates either supersaturation or compound instability.
Expert Insight: Achieving initial dissolution does not guarantee long-term stability. The system may be in a metastable supersaturated state, or the compound could be degrading.
Troubleshooting Unstable Solutions:
Caption: Logical flow for addressing solution instability.
-
Supersaturation: The initial energy input (vortexing, heating) may have forced more compound into solution than is thermodynamically stable.
-
Solution: Reduce the final concentration or increase the amount of co-solvent or adjust the pH further from the pKa.
-
-
Compound Degradation: Dihydropyridines can be susceptible to oxidation and photodegradation.[10] The degradation product is often the corresponding pyridine, which may have different solubility properties.
-
Solution:
-
Protect solutions from light by using amber vials or wrapping them in foil.
-
Prepare fresh solutions before each experiment.
-
Consider degassing solvents to remove dissolved oxygen.
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
-
Advanced Strategies for Persistent Solubility Issues
For particularly challenging cases, more advanced formulation strategies may be necessary, especially in the context of drug development.
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility and stability.[10][11]
-
Amorphous Solid Dispersions: For solid formulations, creating an amorphous dispersion of the compound in a polymer matrix can improve dissolution rates and solubility.
Summary of Key Recommendations
| Issue | Primary Recommendation | Secondary Action |
| Initial Insolubility | Systematic solvent screen with polar aprotic solvents (DMSO, DMF) and alcohols. | Gentle heating or sonication. |
| Precipitation in Aqueous Buffer | Use a co-solvent (e.g., DMSO, EtOH) at a minimal final concentration. | Adjust buffer pH to protonate the dihydropyridine nitrogen. |
| Instability Over Time | Prepare fresh solutions and protect from light. | Store stock solutions at low temperatures. |
| Persistent Issues | Consider advanced formulation techniques like surfactants or cyclodextrins. | Re-evaluate the required concentration for the experiment. |
By approaching the solubility of 4,5-Di(propan-2-yl)-3,4-dihydropyridine systematically and understanding the underlying chemical principles, researchers can overcome these common hurdles and generate reliable, reproducible data.
References
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). Available at: [Link]
-
Dihydropyridine derivatives as controllers for production of hydrogen during zinc dissolution. (2018). Chemical Engineering Communications, 206(6). Available at: [Link]
- Resolution of 1,4-dihydropyridine derivatives - European Patent Office - EP 0273349 A2. (1988).
- WO2021030343A1 - 1,4 dihydropyridine compositions, methods of making and use. (2021).
- A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. (n.d.).
-
Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. (2025). ResearchGate. Available at: [Link]
-
Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. (2023). The Pharma Innovation Journal. Available at: [Link]
-
Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. (2024). MDPI. Available at: [Link]
-
Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Available at: [Link]
-
1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. (2019). PMC. Available at: [Link]
-
16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]
-
A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. (2019). PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dihydropyridine for Research|Calcium Channel Modulators [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021030343A1 - 1,4 dihydropyridine compositions, methods of making and use - Google Patents [patents.google.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the pH-Dependent Stability of 3,4-Dihydropyridine Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dihydropyridine (DHP) derivatives. The inherent sensitivity of the DHP ring system to its chemical environment, particularly pH, presents a significant challenge in experimental design, formulation, and storage. This guide provides in-depth, field-proven insights and practical solutions to common stability issues, structured in a direct question-and-answer format to help you troubleshoot problems and build robust experimental protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research. Each answer explains the underlying cause and provides a step-by-step resolution.
Q1: My 3,4-DHP compound is degrading almost immediately after being dissolved in an aqueous buffer for my assay. What is the likely cause and how can I prevent this?
A1: Rapid degradation in aqueous solutions is a classic sign that the pH of your environment is outside the optimal stability range for your specific 3,4-DHP derivative. The DHP ring is notoriously labile and can undergo rapid oxidation to its corresponding aromatic pyridine form, a process that is often catalyzed by acidic or basic conditions.[1][2] This oxidation results in a complete loss of the pharmacological activity associated with many DHP compounds, such as calcium channel blockers.[3][4]
Immediate Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your buffer solution. Do not assume the labeled pH is accurate, especially for older solutions or after adding other reagents.
-
Cease Experiment: Halt further use of the current batch to conserve your compound.
-
Conduct a pH-Rate Profile Study: To identify the optimal pH, you must systematically evaluate your compound's stability across a range of pH values. This is a critical first step for any new DHP derivative. A detailed protocol for this is provided below.
-
Interim Solution: If you need an immediate, albeit temporary, solution, prepare a fresh buffer in the neutral pH range (e.g., pH 6.5-7.4 phosphate buffer). While not guaranteed to be optimal for all derivatives, this range is often a safer starting point than highly acidic or alkaline conditions.[5]
Q2: I'm observing inconsistent results and poor reproducibility in my stability studies. Could pH be the culprit even if I'm using a buffered solution?
A2: Yes, absolutely. Inconsistency despite using a buffer often points to two underlying issues: insufficient buffer capacity or pH-dependent solubility problems.
-
Insufficient Buffer Capacity: If the concentration of your DHP compound or other components in the formulation is high, it may overwhelm the buffer's ability to maintain a constant pH. Buffer catalysis, where the buffer species itself participates in the degradation reaction, can also occur.[6]
-
pH-Dependent Solubility: Many DHP derivatives have poor aqueous solubility. Their solubility can be highly dependent on the ionization state of substituents on the molecule, which is directly controlled by the solution's pH.[1] If your compound is precipitating out of solution at a certain pH, a decrease in the measured concentration could be mistaken for chemical degradation, leading to highly variable results.
Troubleshooting and Validation Protocol:
-
Check for Precipitation: Before and after your experiment, visually inspect your samples for any precipitate or cloudiness. Centrifuge a sample and analyze the supernatant to see if the concentration has dropped due to precipitation.
-
Test Buffer Capacity: If you suspect buffer catalysis, repeat a key experiment with the buffer concentration lowered by a factor of five.[6] If the degradation rate changes significantly, buffer catalysis is likely occurring, and you should screen for alternative buffer systems.
-
Determine Aqueous Solubility vs. pH: Before conducting extensive stability studies, determine the solubility of your compound at different pH values. This will help you select a pH range where the compound is sufficiently soluble to avoid precipitation artifacts.
-
Employ Co-solvents or Solubilizers: If solubility is limiting, consider using co-solvents (e.g., ethanol, DMSO) or formulating with solubilizing excipients like cyclodextrins.[3] Be aware that these additions can also influence the degradation kinetics and must be consistently controlled.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the pH stability of the 3,4-dihydropyridine ring.
Q1: What is the primary chemical degradation pathway for 3,4-DHP rings that is influenced by pH?
A1: The most significant degradation pathway is the oxidation of the 1,4-dihydropyridine ring to form the corresponding aromatic pyridine derivative.[2][4] This is not a simple hydrolysis reaction but a dehydrogenation process. The reaction is often irreversible and leads to a complete loss of the biological activity for which these compounds are known. Both acidic and basic conditions can catalyze this oxidation, making pH a critical control parameter.[1]
Diagram: Primary Degradation of the 3,4-Dihydropyridine Ring
Caption: Oxidation of the DHP ring to its inactive pyridine form.
Q2: How do substituents on the DHP ring system affect its stability at different pH values?
A2: Substituents have a dramatic effect on the electronic properties and, consequently, the stability of the DHP ring.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as the nitro group commonly found on the C4-phenyl ring of many DHP drugs, can accelerate the oxidation process.[3] These groups stabilize the developing negative charge in the transition state of the oxidation reaction.[7]
-
Electron-Donating Groups (EDGs): Conversely, EDGs can sometimes increase the stability of the ring, though the effect is highly dependent on their position.
-
Ionizable Groups: If your DHP derivative contains acidic or basic functional groups (e.g., carboxylic acids, amines), their ionization state will change with pH. This not only affects solubility but can also alter the electronic landscape of the entire molecule, directly impacting the stability of the DHP ring.[1]
Q3: What is a recommended general pH range for the storage and handling of 3,4-DHP compounds in solution?
A3: While the optimal pH is strictly compound-dependent, a general guideline is to start in the slightly acidic to neutral range of pH 4 to 7 .[5] Extreme pH values, such as below 3 or above 9, should be avoided as they typically promote rapid hydrolysis of ester groups or catalyze the oxidation of the DHP ring.[1][5] It is imperative to perform a pH-rate profile study to determine the "sweet spot" for your specific molecule.
| pH Range | Potential Stability Issues | Recommendation |
| < 3 (Strongly Acidic) | High risk of acid-catalyzed oxidation/hydrolysis. | Avoid unless required for a specific reaction. |
| 4 - 6 (Mildly Acidic) | Often a region of higher stability for many DHPs. | Good starting point for stability screening. |
| 6.5 - 7.5 (Neutral) | Generally considered a safe range, but not always optimal. | Standard for initial biological assays. |
| 8 - 9 (Mildly Basic) | Increased risk of base-catalyzed oxidation and ester hydrolysis. | Proceed with caution; screen carefully. |
| > 9 (Strongly Basic) | High risk of rapid degradation. | Avoid for storage and most applications. |
Experimental Protocols
Protocol: Determination of a pH-Rate Stability Profile
This protocol provides a robust, self-validating method to determine the stability of your 3,4-DHP compound as a function of pH.
Objective: To find the pH of maximum stability by measuring the degradation rate constant (k) at various pH values.
Materials:
-
Your 3,4-DHP compound
-
A stability-indicating analytical method (e.g., HPLC-UV)
-
Constant temperature incubator or water bath (e.g., 25°C or 40°C)
-
Calibrated pH meter
-
Buffer salts (e.g., citric acid, sodium phosphate, boric acid)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering your desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). Use buffers with a pKa close to the target pH. Ensure the buffer concentration is sufficient (e.g., 50-100 mM) but test for buffer catalysis as described in the troubleshooting section.
-
Prepare Stock Solution: Prepare a concentrated stock solution of your DHP compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) where it is known to be stable.
-
Initiate Stability Study:
-
For each pH buffer, pipette a known volume into a reaction vessel (e.g., a sealed glass vial).
-
Spike a small, precise volume of the DHP stock solution into the buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
Immediately vortex the solution and take your "time zero" (t=0) sample.
-
Place all vessels in the constant temperature incubator.
-
-
Sample Collection: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The sampling schedule should be designed to capture at least 10-20% degradation for the less stable samples. Quench the reaction if necessary (e.g., by dilution in the mobile phase) and store samples appropriately (e.g., at 4°C) before analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method that can separate the parent DHP from its degradation products (especially the pyridine derivative).
-
Data Analysis:
-
For each pH, plot the natural logarithm of the DHP concentration (ln[C]) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (-k).
-
Plot the observed rate constant (k) or log(k) as a function of pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
Diagram: Experimental Workflow for pH-Rate Profile Study
Caption: Workflow for determining the pH-stability profile of a DHP.
References
-
A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC. (2019). National Center for Biotechnology Information. [Link]
- US20080095841A1 - Pharmaceutical Composition, Method for Producing the Same, and Method for Stabilizing Dihydropyridine Compound in the Pharmaceutical Composition - Google Patents.
-
Co-Stabilization of Amorphous Pharmaceuticals-The Case of Nifedipine and Nimodipine. (2018). National Center for Biotechnology Information. [Link]
-
Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph - CORE. (2012). CORE. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). IJRPR. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. Sociedad Española de Farmacia Hospitalaria. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. (2006). ResearchGate. [Link]
-
Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles. - ChemRxiv. ChemRxiv. [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (2007). PubMed. [Link]
-
1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - MDPI. (2019). MDPI. [Link]
-
Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - RSC Publishing. Royal Society of Chemistry. [Link]
-
photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Fused 1,4-Dihydropyridines as Potential Calcium Modulatory Compounds | Request PDF. ResearchGate. [Link]
-
Electronic effects of the substituted dopants on stability and reactivity of difuranosilapyridine-4-ylidenes: DFT approach | Request PDF - ResearchGate. ResearchGate. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC. National Center for Biotechnology Information. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. (2021). MDPI. [Link]
-
40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. - eCFR. (2012). Electronic Code of Federal Regulations. [Link]
-
pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine. (2015). PubMed. [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. American Chemical Society Publications. [Link]
-
Oxidation of Dihydropyridine Calcium Channel Blockers and Analogues by Human Liver Cytochrome P-450 IIIA4 - PubMed. PubMed. [Link]
-
Substituent effects on aromatic interactions in water - Semantic Scholar. (2023). Semantic Scholar. [Link]
-
Differences of pH-dependent mechanisms on generation of hydride donors using Ru(II) complexes containing geometric isomers of NAD+ model ligands: NMR and radiolysis studies in aqueous solution - PubMed. (2010). PubMed. [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU. Utah State University DigitalCommons. [Link]
-
The study of pH-dependent stability shows that TPLH-mediated hydrogen-bonding network is important for the conformation and stability of human gankyrin - PMC. National Center for Biotechnology Information. [Link]
-
Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. - ResearchGate. ResearchGate. [Link]
-
Different photodegradation behavior of barnidipine under natural and forced irradiation | Request PDF - ResearchGate. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Isopropyl-Substituted Nitrogen Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopropyl-substituted nitrogen heterocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to the unique purification challenges posed by these molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to solve complex purification problems.
The presence of an isopropyl group on a nitrogen heterocycle introduces specific challenges, primarily due to its steric bulk and moderate electron-donating nature. These properties can significantly influence the molecule's polarity, basicity, and ability to form a well-ordered crystal lattice, often complicating standard purification procedures. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of isopropyl-substituted nitrogen heterocycles in a question-and-answer format.
Problem 1: My isopropyl-substituted heterocycle is difficult to crystallize and frequently "oils out."
Cause: The bulky isopropyl group can sterically hinder the ordered packing of molecules into a crystal lattice, making crystallization challenging.[1][2] Furthermore, if the melting point of your compound is close to the temperature of the crystallization solution, it may separate as a liquid ("oiling out") rather than a solid.[3]
Solution: Advanced Recrystallization Techniques
When a single-solvent recrystallization fails, a multi-pronged approach is necessary. The key is to carefully control the saturation and nucleation process.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Solvent Selection:
-
Choose a "good" solvent in which your compound is highly soluble.
-
Choose a "poor" or "anti-solvent" in which your compound is sparingly soluble. These are often less polar solvents like hexanes or heptane.
-
The two solvents must be miscible.
-
-
Procedure: a. Dissolve your crude product in the minimum amount of the hot "good" solvent.[4][5] b. If there are insoluble impurities, perform a hot filtration. c. Slowly add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (the point of saturation).[6] d. Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. e. Allow the solution to cool slowly to room temperature. Do not disturb the flask. f. If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal. g. Once crystals have formed, cool the flask in an ice bath to maximize the yield.[3] h. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.[5]
Data Presentation: Solvent Screening for Recrystallization
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) | Observations |
| Ethyl Acetate | Hexanes | A common and effective combination. |
| Dichloromethane | Pentane | Good for less polar compounds. |
| Acetone | Heptane | Be cautious of acetone's low boiling point. |
| Ethanol | Water | Suitable for more polar compounds. |
Visualization: Recrystallization Troubleshooting Workflow
Caption: Decision workflow for recrystallization.
Problem 2: I'm struggling to separate constitutional isomers of my isopropyl-substituted pyridine/quinoline.
Cause: Constitutional isomers of isopropyl-substituted heterocycles often have very similar polarities and boiling points, making their separation by standard chromatography or distillation difficult.[7][8]
Solution: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for separating isomers due to its unique mobile phase properties.[9][10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations compared to HPLC.[11][12][13]
Experimental Protocol: Introduction to SFC for Isomer Separation
-
System Setup: SFC systems are specialized instruments. The mobile phase is typically supercritical CO2, often with a co-solvent like methanol or ethanol.[12]
-
Column Selection: Chiral stationary phases are often used for enantiomers, but for constitutional isomers, a variety of achiral columns can be effective. Start with a silica-based or diol-functionalized column.
-
Method Development: a. Begin with a gradient elution of the co-solvent (e.g., 5% to 40% methanol in CO2). b. Optimize the gradient, temperature, and back pressure to achieve the best resolution. c. The selectivity in SFC can be highly sensitive to small changes in the co-solvent and additives.[9]
-
Fraction Collection: Modern preparative SFC systems have automated fraction collection capabilities.
Data Presentation: Comparison of Purification Techniques for Isomers
| Technique | Advantages | Disadvantages |
| Distillation | Scalable | Ineffective for isomers with close boiling points.[8] |
| Column Chromatography | Widely available | Often poor resolution for isomers. |
| SFC | Excellent resolution for isomers, fast, 'green' [9][11] | Requires specialized equipment. |
Visualization: SFC Process Overview
Caption: Simplified workflow of an SFC system.
Problem 3: My compound streaks on the silica gel column.
Cause: Streaking, or tailing, of nitrogen heterocycles on silica gel is often due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the silica surface. The isopropyl group, being electron-donating, can increase the basicity of the nitrogen, exacerbating this issue.
Solution: Modified Column Chromatography
To mitigate this interaction, you can add a small amount of a basic modifier to your mobile phase.
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Solvent System: Choose a primary solvent system (e.g., hexanes/ethyl acetate) that gives a reasonable Rf value for your compound (around 0.2-0.3) by TLC.
-
Add a Modifier: To your chosen eluent, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume).
-
Column Packing: It is crucial to pack the column with the eluent containing the modifier to ensure the silica is pre-treated.
-
Elution: Run the column as usual. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper bands and better separation.
Visualization: Tailing Mitigation Strategy
Caption: Logic for using a basic modifier.
Problem 4: How can I remove a closely-related impurity that co-elutes with my product?
Cause: Closely-related impurities, such as starting materials or byproducts with similar functional groups and polarity, can be very challenging to separate by a single chromatographic method.
Solution: Orthogonal Purification Strategies
Employing a second purification technique that separates compounds based on a different principle is known as an orthogonal strategy.[14]
Experimental Protocol: Orthogonal Purification Workflow
-
First Pass Purification: Perform a standard purification, such as silica gel chromatography. This will remove the majority of dissimilar impurities.
-
Analyze the Partially Purified Product: Use techniques like LC-MS or NMR to identify the nature of the persistent impurity.
-
Second Pass Purification (Orthogonal Method):
-
If the impurity has a different pKa: Consider an acid-base extraction. Dissolve the mixture in an organic solvent and extract with an aqueous acid. Your basic heterocycle will move to the aqueous layer, while a less basic impurity may remain in the organic layer. Neutralize the aqueous layer and extract your product back into an organic solvent.
-
If the impurity has a different polarity profile in a different solvent system: Try a different type of chromatography. If you used normal-phase (silica), consider reversed-phase chromatography (e.g., C18).[14]
-
If the impurity has a different size/shape: Recrystallization can sometimes be effective, as the impurity may not fit well into the crystal lattice of your product.
-
Visualization: Orthogonal Purification Decision Tree
Caption: Choosing an orthogonal purification method.
Frequently Asked Questions (FAQs)
Q1: How does the isopropyl group affect the polarity and pKa of my nitrogen heterocycle?
The isopropyl group is a weak electron-donating group through induction. This has two main effects:
-
Polarity: It slightly decreases the overall polarity of the molecule compared to its unsubstituted parent heterocycle.
-
pKa: By donating electron density to the aromatic ring, it increases the electron density on the nitrogen atom, making its lone pair more available to accept a proton. This results in a slight increase in basicity (a higher pKa) compared to the parent heterocycle.[15][16][17]
Q2: What are the best starting points for developing a column chromatography method for these compounds?
A good starting point for TLC and column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity until you achieve an Rf value between 0.2 and 0.4 on TLC. If streaking is observed, add 0.1-1% triethylamine to the eluent.
Q3: Are there any 'green' purification methods suitable for these molecules?
Yes. Supercritical Fluid Chromatography (SFC) is considered a 'green' chemistry technique because it primarily uses compressed CO2, a non-toxic and environmentally benign solvent, as the mobile phase.[9][11] This significantly reduces the consumption of flammable and harmful organic solvents typically used in HPLC.[18] Additionally, optimizing recrystallization to avoid chromatography is also a greener approach as it minimizes solvent waste.
Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?
You should strongly consider SFC when:
-
You need to separate isomers (constitutional isomers, enantiomers, or diastereomers) that are difficult to resolve by HPLC.[9][10]
-
You are working with thermally labile compounds that may decompose under GC conditions.[9]
-
You want to reduce your use of organic solvents for environmental or cost reasons.[12]
-
You need a faster purification method than traditional HPLC.[11]
References
- Vorkapić-Furač, J., Mintas, M., Burgemeister, T., & Mannschreck, A. (1989). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-717.
- Amrita University. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab.
- Reddit. (2020).
- Cravotto, G., & Cintas, P. (2023).
- OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
- University of California, Los Angeles. (n.d.).
- Nichols, L. (n.d.).
- Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC)
- Royal Society of Chemistry. (1989). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2.
- N/A. (n.d.).
- Li, Y., et al. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Vaccines, 9(11), 1332.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Phenomenex. (n.d.).
- Chemistry LibreTexts. (2022).
- LCGC International. (2026). Profiling the Isomerization of Biologically Relevant (E)-(Z)
- Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. European Journal of Organic Chemistry, 2017(30), 4475-4489.
- Sharma, M. M. (1986). New strategies for separations through reactions. Pramana, 26(1-2), 1-21.
- ResearchGate. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1'-cyclohexane-1,3-dioxolane as the host compound.
- Bartholomew, G. L. (2023). Strategies for Skeletal Diversification of Aromatic Nitrogenous Heterocycles. University of California, Berkeley.
- BenchChem. (2025).
- Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
- Leito, I. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN)
- Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ....
- MDPI. (2020).
- Chemistry LibreTexts. (2022). Acid-base properties of nitrogen-containing functional groups.
- ResearchGate. (2017). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
- Organic Chemistry Portal. (2021).
- Pearson. (2024). Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems.
- ACS Publications. (2026). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes.
- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
- Der Pharma Chemica. (2025).
- ACS Publications. (2026).
- PubMed. (2022). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 8. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 9. omicsonline.org [omicsonline.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
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Validation & Comparative
13C NMR chemical shifts for 3,4-dihydropyridine carbons
Comprehensive Guide to 13C NMR Analysis of 3,4-Dihydropyridines
Executive Summary: The Isomer Challenge
In medicinal chemistry, particularly in the synthesis of calcium channel blockers (e.g., Nifedipine analogs), the 1,4-dihydropyridine (1,4-DHP) is the canonical "Hantzsch" product.[1] However, variations in reaction conditions (e.g., Lewis acid catalysis, microwave irradiation) or specific aldehyde electronics can drive the formation of the 3,4-dihydropyridine (3,4-DHP) isomer, often as a stable 2-one (lactam) derivative or an unstable enamine intermediate.
Distinguishing these isomers solely by
Comparative Analysis: 3,4-DHP vs. 1,4-DHP
The fundamental distinction lies in the hybridization of the ring carbons.
-
1,4-DHP: Possesses one
ring carbon (C4). -
3,4-DHP: Possesses two
ring carbons (C3 and C4).
Table 1: Characteristic C NMR Chemical Shifts (ppm)
| Carbon Position | 1,4-DHP (Symmetric Reference) | 3,4-DHP-2-one (Lactam Target) | 3,4-DHP (N-Protected Enamine) | Hybridization Change |
| C2 | 140 – 150 (Enamine | 165 – 170 (Amide C=O) | 120 – 135 (Enamine | Diagnostic: C2 becomes a Carbonyl in the lactam form. |
| C3 | 100 – 110 (Alkene | 25 – 35 (Alkane | 20 – 30 (Alkane | CRITICAL: Shifts upfield by ~70 ppm in 3,4-DHP. |
| C4 | 35 – 45 (Alkane | 35 – 45 (Alkane | 20 – 30 (Alkane | Remains |
| C5 | 100 – 110 (Alkene | 100 – 115 (Alkene | 95 – 105 (Alkene | Similar in both (alkene |
| C6 | 140 – 150 (Enamine | 125 – 135 (Enamide | 120 – 135 (Enamine | Downfield, but less deshielded in 3,4-DHP than 1,4-DHP. |
| Symmetry | Often Symmetric (C2=C6, C3=C5) | Asymmetric | Asymmetric | 1,4-DHP shows fewer signals if R groups are identical. |
Note: Data compiled from experimental values of Hantzsch esters and 3,4-dihydropyridin-2-one derivatives [1, 2, 3].
Structural Visualization & Numbering
The following diagram illustrates the structural divergence and the resulting NMR environments.
Figure 1: Structural divergence of DHP isomers and their consequent NMR signal patterns.
Detailed Assignment Logic
When analyzing a crude reaction mixture or purified product, use the following logic to assign the scaffold.
A. The "Count the sp3" Rule
This is the most robust method.
-
Run a DEPT-135 experiment.
-
Focus on the 20 – 50 ppm region.
-
1,4-DHP: You will see one signal (C4). If it is a CH, it will be positive (up).
-
3,4-DHP: You will see two signals.[2]
-
C3 is a
(Negative phase in DEPT-135). -
C4 is a
(Positive phase in DEPT-135).
-
-
Self-Validation: If you see a negative peak at ~30 ppm, you definitively have the 3,4-isomer (or a ring-opened byproduct).
-
B. The Carbonyl Region (160 – 175 ppm)
-
1,4-DHP: The carbonyls are exocyclic esters. They typically resonate at 167–168 ppm .
-
3,4-DHP-2-one: The C2 carbon is an endocyclic amide (lactam). While the shift is similar (~168 ppm), the C6 carbon in the 3,4-DHP (enamide double bond) resonates significantly upfield (~130 ppm) compared to the C2/C6 of the 1,4-DHP (~145 ppm) due to conjugation differences [4].
Experimental Protocol: Acquisition & Processing
To ensure publication-quality data that resolves these isomers, follow this protocol.
Sample Preparation
-
Concentration: Dissolve 20–30 mg of compound in 0.6 mL of deuterated solvent (
or ). -
Solvent Choice:
- : Standard.[3] Good for resolving aliphatic peaks.
- : Use if the amide NH is involved in hydrogen bonding (common in 2-ones), which can affect C2/C6 shifts via resonance.
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C2, C3, C5 in 1,4-DHP) have long
times. Short delays will suppress their intensity, making "missing carbon" errors likely. -
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
-
DEPT-135: Essential for confirming the C3 methylene (
) in 3,4-DHPs.
Self-Validating Workflow (DOT Diagram)
Figure 2: Decision tree for assigning DHP regiochemistry based on
References
-
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Link
-
Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones. National Institutes of Health (PMC). Link
-
Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction. MDPI. Link
-
NMR study of 1,4-dihydropyridine derivatives. SciELO. Link
Sources
A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4,5-Di(propan-2-yl)-3,4-dihydropyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form a foundational pillar. Among these, dihydropyridine scaffolds are of significant interest due to their prevalence in biologically active molecules, including calcium channel blockers[1]. While 1,4-dihydropyridines are extensively studied, their 3,4-dihydropyridine isomers present a unique structural motif characterized by an endocyclic imine (C=N) bond. The precise characterization of these structures is paramount for ensuring purity, confirming synthetic outcomes, and understanding molecular behavior.
Infrared (IR) spectroscopy remains an indispensable first-line technique for functional group identification. It is rapid, non-destructive, and provides a unique molecular fingerprint. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 4,5-Di(propan-2-yl)-3,4-dihydropyridine. We will dissect its spectrum by correlating specific vibrational modes to structural features, present a comparative analysis against structurally similar molecules to highlight its unique spectral signature, and provide a robust experimental protocol for acquiring high-fidelity data. This document is intended for researchers, chemists, and quality control specialists who require a definitive and practical understanding of this compound's spectroscopic properties.
Molecular Structure and Principal Vibrational Modes
The structure of 4,5-Di(propan-2-yl)-3,4-dihydropyridine incorporates several key functional groups whose vibrations give rise to a distinct IR spectrum. The primary features include the dihydropyridine ring containing an imine, and two bulky isopropyl substituents. Each of these components contributes signature peaks that, when analyzed together, confirm the molecule's identity.
Below is a diagram illustrating the molecule and the primary bonds responsible for its characteristic IR absorptions.
Caption: Key functional groups and bonds in 4,5-Di(propan-2-yl)-3,4-dihydropyridine.
Anticipated IR Spectrum of 4,5-Di(propan-2-yl)-3,4-dihydropyridine
The interpretation of an IR spectrum begins with a systematic examination of distinct regions. For this molecule, we can predict the following absorption bands based on established group frequencies[2][3][4].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Causality |
| 3100 - 3000 | Medium | =C-H Stretch (sp² C-H) | The stretching of C-H bonds where the carbon is part of a double bond (the C2 and C6 positions of the ring) occurs at a higher frequency than sp³ C-H bonds due to the increased s-character and bond stiffness[2]. |
| 2980 - 2850 | Strong | -C-H Stretch (sp³ C-H) | Asymmetric and symmetric stretching of C-H bonds on the saturated carbons of the ring and, most prominently, the two isopropyl groups. The high density of these bonds results in a strong, complex absorption band[5]. |
| 1690 - 1640 | Medium-Strong | C=N Stretch (Imine) | This is the key diagnostic peak for the 3,4-dihydropyridine structure. The stretching of the endocyclic carbon-nitrogen double bond is characteristic of imines and related heterocycles. Its intensity is typically greater than a C=C stretch[6][7]. |
| 1475 - 1450 | Medium | -CH₂- Scissoring & -CH₃ Asymmetric Bending | Bending vibrations from the methylene groups in the ring and the methyl groups of the isopropyl substituents. |
| 1385 - 1365 | Medium | -CH₃ Symmetric Bending (Isopropyl Doublet) | A characteristic feature of a gem-dimethyl or isopropyl group is the appearance of a doublet in this region due to symmetric C-H bending modes. This provides strong evidence for the isopropyl substituents[4]. |
| 1250 - 1000 | Medium | C-N Stretch | The stretching vibration of the single bond between the nitrogen and the adjacent sp³ carbon in the ring. Aliphatic amine/imine C-N stretches typically appear in this region of the fingerprint spectrum[7][8]. |
Comparative Spectral Analysis: Distinguishing 3,4-Dihydropyridine
The true diagnostic power of IR spectroscopy is often realized through comparison. The identity of 4,5-Di(propan-2-yl)-3,4-dihydropyridine is unequivocally confirmed by contrasting its spectrum with those of its aromatized, fully saturated, and isomeric counterparts. The absence or presence of key peaks provides a logical, self-validating system for structural confirmation.
| Compound | Key Diagnostic Peak 1 | Key Diagnostic Peak 2 | Key Diagnostic Peak 3 |
| 4,5-Di(propan-2-yl)-3,4-dihydropyridine (Target) | ~1660 cm⁻¹ (C=N Stretch) | Strong ~2960 cm⁻¹ (sp³ C-H Stretch) | Absence of N-H Stretch |
| 4,5-Di(propan-2-yl)pyridine (Aromatized Analog) | Absence of strong sp³ C-H Stretch | ~1600, ~1500 cm⁻¹ (Aromatic C=C/C=N)[9] | ~3050 cm⁻¹ (Aromatic C-H Stretch) |
| 4,5-Di(propan-2-yl)piperidine (Saturated Analog) | ~3300 cm⁻¹ (N-H Stretch, weak/broad) | Absence of any C=N or C=C Stretch | Strong ~2960 cm⁻¹ (sp³ C-H Stretch) |
| 4,5-Di(propan-2-yl)-1,4-dihydropyridine (Isomeric Analog) | ~3350 cm⁻¹ (N-H Stretch, medium) [1] | ~1650 cm⁻¹ (C=C Stretch) | Absence of C=N Stretch around 1660 cm⁻¹ |
Analysis:
-
Versus Pyridine: The most striking difference is the intense sp³ C-H stretching band (2850-2980 cm⁻¹) in our target molecule, which is absent in the fully aromatic pyridine analog. Furthermore, the pyridine derivative will display multiple sharp bands in the 1600-1450 cm⁻¹ region characteristic of an aromatic system, rather than the single, distinct C=N imine peak[9][10].
-
Versus Piperidine: The piperidine analog is fully saturated. It will lack the crucial C=N imine stretch around 1660 cm⁻¹ and the sp² C-H stretch above 3000 cm⁻¹. Instead, it will exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹, a feature completely absent in our target 3,4-dihydropyridine[8][11].
-
Versus 1,4-Dihydropyridine: This isomer is perhaps the most critical comparison. A 1,4-dihydropyridine contains a secondary amine (N-H) and two C=C double bonds within the ring. Therefore, its spectrum would show an N-H stretch (similar to piperidine but often sharper) and a C=C stretch[1][12]. It would not show the C=N imine stretch that is the defining feature of the 3,4-dihydropyridine isomer.
This comparative logic demonstrates that the specific combination of a strong C=N stretch, prominent sp³ C-H signals, and the absence of an N-H band provides a definitive spectral fingerprint for 4,5-Di(propan-2-yl)-3,4-dihydropyridine.
Experimental Protocol for High-Fidelity FT-IR Analysis
Adherence to a standardized protocol is essential for reproducibility and data integrity. The following procedure outlines the steps for acquiring a transmission spectrum of a liquid sample, which is the expected state for the target molecule.
1. Instrument and Background Preparation:
- Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer, equipped with a deuterated triglycine sulfate (DTGS) detector.
- Purge: Ensure the sample compartment is purged with dry air or nitrogen for at least 15 minutes to minimize atmospheric water and CO₂ interference.
- Background Scan: Collect a background spectrum using two clean sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Parameters: Set the resolution to 4 cm⁻¹, and the number of scans to 16 or 32 for a good signal-to-noise ratio.
2. Sample Preparation (Neat Liquid Film):
- Place 1-2 drops of the 4,5-Di(propan-2-yl)-3,4-dihydropyridine sample onto the surface of one clean salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Note for Solids: If the compound were a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory would be the preferred method.
3. Data Acquisition and Processing:
- Place the prepared salt plate assembly into the sample holder in the spectrometer.
- Acquire the sample spectrum using the same parameters as the background scan.
- The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
The following workflow diagram illustrates this self-validating protocol.
Caption: Standard workflow for acquiring a high-quality FT-IR spectrum of a liquid sample.
Conclusion
The infrared spectrum of 4,5-Di(propan-2-yl)-3,4-dihydropyridine provides a clear and definitive means of structural verification. The key to its identification lies in a holistic analysis of the spectrum, recognizing not only the peaks that are present but also those that are conspicuously absent. The presence of a medium-to-strong imine (C=N) stretch between 1690-1640 cm⁻¹, coupled with intense sp³ C-H stretching below 3000 cm⁻¹ and the absence of any N-H or O-H bands, collectively forms an unambiguous signature. By comparing these features against logical alternatives like its aromatic, saturated, and isomeric counterparts, researchers can confidently confirm the synthesis and purity of this important heterocyclic building block. This guide provides the foundational data and protocols to empower scientists in drug development and chemical research to utilize IR spectroscopy to its fullest potential.
References
-
Al-Ghorbani, M., et al. (2024). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI. Available at: [Link][12]
-
ResearchGate. (n.d.). Comparative FT‐IR spectra of compound (4 a) and (4 b). Available at: [Link][13]
-
Patel, A. K., et al. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3), 10-13. Available at: [Link][1]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Department of Chemistry. Available at: [Link][6]
-
Canadian Science Publishing. (1970). Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Journal of Chemistry, 48(20), 3236-3245. Available at: [Link][11]
-
University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/IR/IR_ handout.pdf]([Link]_ handout.pdf)[2]
-
Chemistry LibreTexts. (2023). Spectroscopy of Amines. Available at: [Link][8]
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Millersville University. (n.d.). Infrared Spectroscopy Handout. Department of Chemistry. Available at: [Link][3]
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Jones, R. A., & Rao, R. P. (1965). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Australian Journal of Chemistry, 18(4), 583-587. Available at: [Link][9]
-
University of Calgary. (n.d.). Sample IR spectra. Department of Chemistry. Available at: [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link][7]
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Mansour, M. A. (n.d.). The features of IR spectrum. SlideShare. Available at: [Link][5]
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Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link][4]
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ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link][10]
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A Senior Application Scientist's Guide to UV-Vis Absorption Spectra of Substituted Dihydropyridines
For researchers, medicinal chemists, and drug development professionals, understanding the spectroscopic properties of pharmacologically active molecules is paramount. Among these, 1,4-dihydropyridines (DHPs), a cornerstone class of L-type calcium channel blockers, are widely utilized in the management of cardiovascular diseases such as hypertension and angina.[1] The UV-Vis absorption spectrum of a DHP is not merely a physical characteristic; it is a fingerprint of its electronic structure, exquisitely sensitive to the array of substituents adorning the dihydropyridine core.
This guide provides an in-depth comparison of the UV-Vis absorption spectra of substituted dihydropyridines, grounded in experimental data and mechanistic principles. We will explore how the electronic nature and position of various functional groups systematically influence the absorption characteristics, offering a predictive framework for researchers in the field.
The Foundational Chromophore: Understanding Dihydropyridine Absorption
The characteristic UV-Vis absorption of 1,4-dihydropyridines arises from π → π* electronic transitions within the conjugated system of the dihydropyridine ring.[2] The position of the maximum absorption wavelength (λmax) and the intensity of the absorption (molar absorptivity, ε) are dictated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Alterations to the substitution pattern on this heterocyclic scaffold, particularly at the 4-position, can significantly modulate this energy gap, leading to predictable shifts in the absorption spectrum.
Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra of Dihydropyridines
The acquisition of reliable and reproducible UV-Vis spectra is contingent upon a well-designed experimental protocol. The following step-by-step methodology is provided as a robust starting point for the analysis of substituted dihydropyridines.
1. Solvent Selection: A Critical First Step
The choice of solvent is crucial as it can influence the position and intensity of absorption bands, a phenomenon known as solvatochromism.[3] For dihydropyridines, solvents of varying polarity can be employed, with ethanol, methanol, and acetonitrile being common choices.[4] It is imperative that the solvent itself does not absorb significantly in the wavelength range of interest (typically 200-400 nm for DHPs). A solvent cutoff wavelength chart should always be consulted. For comparative studies, maintaining a consistent solvent throughout the experiments is essential.
2. Preparation of Standard Solutions
Accurate concentration determination is fundamental to UV-Vis spectroscopy.
-
Primary Stock Solution: Accurately weigh a precise amount of the dihydropyridine standard using an analytical balance and dissolve it in a Class A volumetric flask with the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution using calibrated pipettes and volumetric flasks to prepare a series of working standards with concentrations that will produce absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
3. Spectrophotometer Setup and Measurement
-
Instrument Initialization: Turn on the spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable output.
-
Wavelength Range: Set the scanning range to encompass the expected absorption maxima of the dihydropyridines, for instance, from 200 nm to 450 nm.
-
Blanking/Zeroing: Fill a quartz cuvette with the pure solvent used for sample preparation. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.
-
Sample Measurement: Rinse the cuvette with a small amount of the most dilute standard solution before filling it. Measure the absorbance of each standard solution, starting from the lowest concentration and progressing to the highest.
-
Unknown Sample Analysis: Prepare the unknown dihydropyridine sample in the same solvent and at a concentration estimated to fall within the range of the prepared standards. Measure its absorbance.
4. Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is indicative of a good linear fit.
-
Determination of Unknown Concentration: Use the equation of the calibration curve to calculate the concentration of the unknown sample from its measured absorbance.
Comparative Analysis: The Influence of Substituents on Dihydropyridine UV-Vis Spectra
The electronic properties of substituents on the 4-aryl ring of the dihydropyridine scaffold have a profound and predictable effect on the λmax. This can be rationalized by considering the influence of these groups on the energy of the π and π* orbitals.
Electron-Donating Groups (EDGs): A Hypsochromic Shift
Substituents that donate electron density to the aromatic ring, such as alkoxy (-OR) or alkyl (-R) groups, increase the energy of the π* excited state more than the π ground state. This leads to a larger HOMO-LUMO gap and, consequently, a shift of the absorption maximum to a shorter wavelength (a hypsochromic or "blue" shift).
Electron-Withdrawing Groups (EWGs): A Bathochromic Shift
Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) or cyano (-CN) groups, tend to stabilize the π* excited state more than the π ground state. This results in a smaller HOMO-LUMO gap and a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift).
The following table summarizes the UV-Vis absorption data for a series of diethyl 1,4-dihydro-2,6-dimethyl-4-(substituted phenyl)-3,5-pyridinedicarboxylates, illustrating the impact of various substituents on the λmax.
| 4-Aryl Substituent | Electronic Nature | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| -H (Phenyl) | Neutral | ~355 | - | [5] |
| -4-Cl (4-Chlorophenyl) | Weakly Deactivating (EWG) | ~360 | - | [6] |
| -4-CN (4-Cyanophenyl) | Strongly Deactivating (EWG) | ~365 | - | [6] |
| -3-NO₂ (3-Nitrophenyl) | Strongly Deactivating (EWG) | ~360 | - | [7] |
| -4-NO₂ (4-Nitrophenyl) | Strongly Deactivating (EWG) | ~368 | - | [7] |
| -4-OH (4-Hydroxyphenyl) | Activating (EDG) | ~350 | - | |
| -4-OCH₃ (4-Methoxyphenyl) | Activating (EDG) | ~352 | - | [2] |
Note: The exact λmax and ε values can vary slightly depending on the solvent used.
Conclusion
The UV-Vis absorption spectrum is a powerful tool for the characterization and comparative analysis of substituted dihydropyridines. The position of the absorption maximum is highly sensitive to the electronic nature of the substituents on the 4-aryl ring, with electron-donating groups inducing a hypsochromic shift and electron-withdrawing groups causing a bathochromic shift. This predictable relationship provides a valuable guideline for medicinal chemists in the design and synthesis of novel dihydropyridine analogues with desired electronic and, potentially, pharmacological properties. A rigorous and consistent experimental protocol is essential for obtaining high-quality, comparable data that can confidently inform structure-activity relationship studies and accelerate the drug development process.
References
-
Ali Reza Kiasat et al. ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Available at: [Link].
-
Synthesis of diethyl 1,4 dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate in presence of MgFe2O4 MNPs (5 mol%) catalyst using different solvents and without solvents at 80 ℃. ResearchGate. Available at: [Link].
-
Yan, M. et al. (2020). Theoretical investigation on the nature of 4-substituted Hantzsch esters as alkylation agents. RSC Advances, 10(56), 34089-34096. Available at: [Link].
-
Kappe, C. O. (2000). Synthesis and Photoluminescent Properties of Novel 1,4-Dihydropyridine Derivatives. Molecules, 5(12), 1308-1339. Available at: [Link].
-
Macmillan, D. W. C. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. Available at: [Link].
-
Khan, K. M. et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European Journal of Medicinal Chemistry, 95, 199-209. Available at: [Link].
-
Wu, J. et al. (2019). 4-Substituted Hantzsch Esters as Alkylation Reagents in Organic Synthesis. Chinese Journal of Organic Chemistry, 39(9), 2429-2444. Available at: [Link].
-
Li, Y. et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 9(3), e91361. Available at: [Link].
-
Yan, M. et al. (2021). Quantitative Estimation of the Hydrogen-Atom-Donating Ability of 4-Substituted Hantzsch Ester Radical Cations. ACS Omega, 6(36), 23379-23387. Available at: [Link].
-
Rahmani, R. et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Brazilian Chemical Society, 29(10), 2146-2160. Available at: [Link].
-
De, B. et al. (2006). QSAR Study On 1,4-Dihydropyridine-Based Calcium Channel Antagonist: Dominating Role Of Molar Refractivity. Trade Science Inc. Available at: [Link].
-
Rao, N. S., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987. Available at: [Link].
-
El-badrawy, A. M. et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(5), 12937-12945. Available at: [Link].
-
Matijević, B. et al. (2023). Synthesis and solvatochromism of some hydroxy substituted phenyl azo pyridone dyes. Zaštita Materijala, 64(4), 444-453. Available at: [Link].
-
Uddin, M. N. et al. (2023). Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy. ChemRxiv. Available at: [Link].
-
Molar absorption coefficient. Wikipedia. Available at: [Link].
-
Karmakar, U. et al. (2023). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Current Computer-Aided Drug Design. Available at: [Link].
-
Kumar, A. et al. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Scientific Reports, 13(1), 20501. Available at: [Link].
-
TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?. Available at: [Link].
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- 2. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
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Purity Assay Methods for 4,5-Di(propan-2-yl)-3,4-dihydropyridine
A Comprehensive Comparison & Validation Guide
Part 1: Executive Technical Analysis
The compound 4,5-Di(propan-2-yl)-3,4-dihydropyridine represents a class of sterically hindered, reduced heterocyclic intermediates often encountered in the synthesis of complex alkaloids or specific calcium channel modulator analogs. Unlike the thermodynamically stable pyridine nucleus, the 3,4-dihydropyridine (3,4-DHP) core is inherently labile.
Critical Stability Factors for Method Design:
-
Oxidative Aromatization: The driving force to restore aromaticity (forming the pyridine derivative) is high. Standard sample preparation in air or using peroxide-containing solvents (e.g., uninhibited THF/Ethers) can lead to false impurity profiles.
-
Acid Sensitivity: As an enamine/imine tautomeric system, the 3,4-DHP core is susceptible to hydrolysis under acidic conditions, leading to ring opening or rearrangement. Avoid Trifluoroacetic Acid (TFA) in mobile phases.
-
Steric Hindrance: The two isopropyl groups (propan-2-yl) at positions 4 and 5 create significant steric bulk, which may restrict rotation and lead to broadened NMR signals or rotameric peak splitting in chromatography at low temperatures.
This guide prioritizes Quantitative NMR (qNMR) as the primary assay method for absolute purity (mass balance) and High-pH Reverse Phase HPLC for impurity profiling.
Part 2: Comparative Method Analysis
The following table contrasts the three primary analytical approaches. Note that GC-FID is generally not recommended for this specific molecule due to thermal instability.
| Feature | Method A: qNMR (1H) | Method B: HPLC-DAD (High pH) | Method C: GC-FID |
| Primary Utility | Absolute Purity (Assay %) | Impurity Profiling | Residual Solvent Analysis |
| Reference Standard | Not Required (Internal Standard used) | Required for quantification | Required |
| Selectivity | High (Structural specificity) | High (Separates congeners) | Moderate |
| Stability Risk | Low (In-solution, ambient T) | Low (Buffered pH > 7) | High (Thermal degradation) |
| LOD/LOQ | Moderate (~0.1%) | Excellent (<0.05%) | Good |
| Throughput | Low (5-10 mins/sample) | High (Automated) | High |
| Cost | High (Deuterated solvents) | Moderate | Low |
Part 3: Detailed Experimental Protocols
Method A: Quantitative NMR (qNMR) – The "Gold Standard" Assay
Rationale: qNMR provides a direct mole-ratio measurement against a certified internal standard (IS), eliminating the need for a reference standard of the analyte itself. This is crucial for novel intermediates where no "100% pure" standard exists.
Protocol:
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity trace-certified). It provides sharp singlets in non-crowded regions (
6.1 and 3.8 ppm) and is non-reactive. Alternatively, Dimethyl sulfone ( 3.0 ppm) can be used if the isopropyl methyls overlap. -
Solvent: DMSO-d6 (Preferred for solubility and stability) or CDCl3 (Neutralized with basic alumina to remove HCl traces).
-
Sample Preparation:
-
Weigh exactly
mg of the analyte. -
Weigh exactly
mg of the Internal Standard. -
Dissolve both in 0.6 mL DMSO-d6. Ensure complete dissolution.
-
-
Acquisition Parameters (Critical for <1% Error):
-
Pulse Angle:
-
Relaxation Delay (D1):
seconds (Must be of the slowest relaxing proton). -
Scans (NS): 16 or 32 (for S/N > 250:1).
-
Spectral Width: 20 ppm (to catch all signals).
-
-
Calculation:
Wherengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display"> = Integral area, = Number of protons, = Molecular weight, = Weight, = Purity of IS.
Method B: HPLC-DAD – Impurity Profiling
Rationale: To detect the oxidized pyridine byproduct and synthetic precursors. A basic mobile phase is mandatory to prevent on-column hydrolysis of the enamine functionality.
Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),
mm, 3.5 m. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 10% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature:
C (Keep low to minimize thermal stress). -
Detection: DAD (Diode Array).[2]
-
Channel 1: 254 nm (Aromatic impurities/Pyridine form).
-
Channel 2: 360 nm (DHP specific absorption - conjugation).
-
Self-Validating Check: Inject a sample spiked with the oxidized pyridine analog. The method must resolve the DHP (typically elutes earlier/later depending on polarity change) from the pyridine with a resolution (
Method C: GC-FID (Volatiles Only)
Warning: This method is not suitable for assay due to dehydrogenation in the injector port (
Part 4: Visualizing the Analytical Strategy
The following diagram illustrates the decision matrix and degradation pathways that necessitate the specific protocols above.
Figure 1: Analytical workflow emphasizing the dual-method approach (qNMR + HPLC) to mitigate stability risks.
References
-
Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. (Establishes qNMR as a primary reference method).
-
Waters Corporation. (2020). "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. (Validates the use of high pH buffers for basic/labile amine retention).
-
Marciniec, B., & Ogrodowczyk, M. (2006). "Thermal Stability of 1,4-Dihydropyridine Derivatives in Solid State." Acta Poloniae Pharmaceutica. (Provides data on the oxidative instability of DHP rings).
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. (Detailed protocol for internal standard selection).
Sources
Technical Guide: Differentiating 3,4-DHP Isomers from 1,2-DHP and 1,4-DHP
Executive Summary
While 1,4-dihydropyridines (1,4-DHPs) are ubiquitous in medicinal chemistry as calcium channel blockers (e.g., Nifedipine), their structural isomers—1,2-DHPs and 3,4-DHPs—are often encountered as reactive intermediates or specific byproducts in pyridine reduction chemistries.
The Core Challenge: Differentiating these isomers is critical because they possess identical molecular weights (making standard MS insufficient) but vastly different electronic properties and reactivities.
-
1,4-DHP: Thermodynamic product, stable, conjugated diene system.
-
1,2-DHP: Kinetic product, often unstable, enamine-like reactivity.
-
3,4-DHP: Rare, chemically distinct due to two adjacent
centers , often requiring stabilization (e.g., as lactams or via electron-withdrawing groups).
This guide provides a definitive spectroscopic and experimental framework to distinguish these isomers, with a specific focus on identifying the elusive 3,4-DHP.
Structural Analysis & Logic
To differentiate the isomers, one must first understand the connectivity and hybridization changes. The location of the
Isomer Connectivity Diagram
Figure 1: Structural relationship and synthetic origin of DHP isomers. Note the unique sp3-sp3 connectivity in 3,4-DHP.
Spectroscopic Differentiation[1]
The following data sets are synthesized from comparative literature on pyridine reduction and dihydropyridine characterization.
Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the only self-validating method for this differentiation. The key is to track the coupling network (COSY) and the chemical shift of the saturated carbons.
Comparative NMR Table (
H and
C)
| Feature | 1,4-DHP (Standard) | 1,2-DHP (Kinetic) | 3,4-DHP (Target) |
| C4-H | C2-H | C3-H and C4-H | |
| 3.0 – 4.5 ppm (Singlet*) | 3.5 – 5.5 ppm (Multiplet) | 1.5 – 2.5 ppm (Multiplet) | |
| Coupling ( | No vicinal coupling to ring protons (usually). | Coupled to vinylic C3-H. | Vicinal coupling ( |
| ~30 – 40 ppm | ~45 – 55 ppm (Deshielded by N) | ~20 – 30 ppm (Aliphatic region) | |
| Electronic Character | Isolated diene. | Conjugated enamine. | Enamide / Imine character.[1][2][3] |
*Note: C4-H in 1,4-DHP is a singlet if C4 is substituted with an aryl group (as in Nifedipine). If unsubstituted, it is a triplet or multiplet.
The "Smoking Gun" for 3,4-DHP
The definitive proof of a 3,4-DHP structure is the COSY correlation between two high-field (aliphatic) signals.
-
1,4-DHP: The
proton (C4) is isolated from other protons. -
1,2-DHP: The
proton (C2) couples to a vinylic proton (C3). -
3,4-DHP: The
proton at C3 couples to another proton at C4. This aliphatic-aliphatic coupling is unique to the 3,4-isomer.
UV-Vis Spectroscopy
While less specific than NMR, UV-Vis provides a quick check of the conjugation system.
-
1,4-DHP: Characteristic absorption
nm. This band arises from the and transitions of the conjugated ester-ene-amine system. -
1,2-DHP: Often exhibits a bathochromic shift (red shift) or a broader absorption band due to the extended conjugation of the N-C=C-C=C system compared to the cross-conjugated 1,4-system.
-
3,4-DHP: Typically shows hypsochromic shifts (blue shift) relative to 1,4-DHP because the conjugation is interrupted by the saturated C3-C4 bond, leaving an isolated enamine (N-C=C) and imine (C=N) or alkene.
Experimental Protocols
Protocol: Handling and Isolation (Critical)
Context: 1,2- and 3,4-DHPs are significantly less stable than 1,4-DHPs. They are prone to oxidation (aromatization to pyridine) and tautomerization.
Step-by-Step Workflow:
-
Inert Atmosphere: All sampling must be performed under
or Ar using Schlenk techniques. -
Solvent Selection: Use deuterated solvents free of acid traces (
often contains HCl; filter through basic alumina or use / ). Acid traces catalyze tautomerization. -
Temperature: Perform NMR at 298K or lower (273K) if the intermediate is transient.
Protocol: Identification Decision Tree
This logic flow ensures you do not misidentify a degradation product as an isomer.
Figure 2: Decision tree for spectroscopic identification of DHP isomers.
Case Study: Regioselective Reduction
In the reduction of pyridinium salts (e.g., with NaBH4 or Dithionite), the product distribution is governed by the hardness/softness of the nucleophile and steric factors.
-
Experiment: Reduction of N-methyl-3-cyanopyridinium iodide.
-
Observation:
-
Product A:
4.10 ppm (2H, s). Conclusion: 1,4-DHP (Attack at C4, least hindered). -
Product B:
3.85 ppm (2H, d) and 5.1 ppm (1H, dt). Conclusion: 1,2-DHP (Attack at C2, adjacent to N). -
Product C (Trace):
2.3 ppm (2H, m) coupled to 1.9 ppm (2H, m). Conclusion: 3,4-DHP (Rare, usually requires specific catalytic hydrogenation or 3,4-pyridyne intermediates).
-
Note on 3,4-DHP Stability:
Researchers often encounter "3,4-DHPs" in the literature as 3,4-dihydro-2-pyridones (lactams). These are stable.[4] If your synthesis involves oxidation or hydrolysis, you may have isolated the lactam rather than the dihydropyridine. Check for a Carbonyl signal in
References
-
Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Bull, J. A., et al. (2012). Pyridine Ring Functionalization via Regioselective Addition of Grignard Reagents to N-Oxides. Chemical Reviews. Link
-
Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews. Link
-
Kuthan, J., & Kurfürst, A. (1982). Development of dihydropyridine chemistry. Industrial & Engineering Chemistry Product Research and Development. Link
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- 3. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]
A Comparative Guide to the Electrochemical Characterization of 3,4-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the electrochemical behavior of 3,4-dihydropyridine (DHP) derivatives, a class of compounds with significant therapeutic applications, most notably as calcium channel blockers.[1] Understanding their redox properties is crucial for elucidating their metabolic pathways, developing new analytical methods, and gaining insights into their antioxidant activity.[2][3] This document will delve into the key electrochemical techniques used to characterize these molecules, present comparative experimental data, and provide detailed protocols to ensure reliable and reproducible results.
The Significance of Electrochemical Analysis for Dihydropyridines
The electrochemical oxidation of the 1,4-dihydropyridine ring to its corresponding pyridine derivative is a fundamental reaction that mirrors its primary metabolic transformation in the liver.[3] Therefore, electrochemical methods offer a rapid and insightful means to study the factors influencing this conversion. Key parameters such as the oxidation potential provide a measure of the ease with which a DHP derivative can be oxidized, which can be correlated with its in-vivo behavior and antioxidant capacity.[2] Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for this purpose, offering high sensitivity and the ability to probe reaction mechanisms.[4]
A Comparative Overview of Electrochemical Techniques
While several electroanalytical methods can be employed, Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the most common for characterizing DHP derivatives.
-
Cyclic Voltammetry (CV): This is a versatile technique for initial electrochemical characterization.[5] It provides information about the oxidation/reduction potentials of a compound and can be used to assess the reversibility of the electron transfer process and to study reaction kinetics.[5][6] For DHP derivatives, the oxidation is typically an irreversible process, characterized by the presence of an anodic (oxidation) peak without a corresponding cathodic (reduction) peak on the reverse scan.[7][8]
-
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis.[4] It provides well-defined peaks with lower background currents, making it easier to determine accurate oxidation potentials, especially at low concentrations.
The choice between these techniques depends on the specific research question. CV is excellent for initial screening and mechanistic studies, while DPV is superior for quantitative measurements and resolving closely spaced electrochemical signals.
Comparative Electrochemical Data of Substituted 1,4-Dihydropyridines
The electronic environment of the dihydropyridine ring, dictated by its substituents, plays a crucial role in determining its oxidation potential. The following table summarizes the peak oxidation potentials (Epa) for a series of N-1 and C-4 substituted 1,4-dihydropyridine derivatives, as determined by differential pulse voltammetry.
| Compound | Substituent at N-1 | Substituent at C-4 | Peak Oxidation Potential (Epa) vs. Ag/AgCl (V) |
| I | -H | -H | +0.78 |
| II | -H | -CH3 | +0.80 |
| III | -H | -C6H5 | +0.92 |
| IV | -CH2CH3 | -H | +0.72 |
| V | -CH2CH3 | -CH3 | +0.76 |
| VI | -CH2CH3 | -C6H5 | +0.84 |
Data sourced from a spectroelectrochemical study on the electrooxidation of 1,4-dihydropyridines. The measurements were conducted in an aqueous/ethanolic solution.[9]
Interpretation of the Data:
The data clearly demonstrates the influence of substituents on the ease of oxidation.
-
Effect of N-1 Substitution: The presence of an electron-donating ethyl group at the N-1 position (compounds IV, V, VI) lowers the oxidation potential compared to their N-H counterparts (compounds I, II, III).[9] This is because the ethyl group increases the electron density on the dihydropyridine ring, making it easier to remove electrons (i.e., to oxidize).
-
Effect of C-4 Substitution: Electron-donating groups at the C-4 position, such as a methyl group, also tend to lower the oxidation potential, though the effect may be less pronounced than N-1 substitution. Conversely, an electron-withdrawing phenyl group at the C-4 position (compounds III and VI) increases the oxidation potential, making the compound more difficult to oxidize.[9][10]
This structure-activity relationship is a key takeaway for drug development professionals, as it allows for the prediction of metabolic stability and antioxidant potential based on the molecular structure of new DHP derivatives.
The Electrochemical Oxidation Mechanism of 1,4-Dihydropyridines
The electrochemical oxidation of 1,4-dihydropyridines is generally accepted to be an irreversible process involving the transfer of two electrons and two protons (2e-, 2H+) to form the corresponding aromatic pyridine derivative.[9] A common mechanistic pathway proposed is the ECEC (Electron-Chemical-Electron-Chemical) sequence.
Caption: Proposed ECEC mechanism for the oxidation of 1,4-dihydropyridines.
The initial step is the removal of one electron (E1) to form a radical cation intermediate. This is followed by the loss of a proton (C1) to give a neutral radical. The subsequent removal of a second electron and proton (E2, C2) leads to the final, stable pyridine product. The irreversibility of the process stems from the instability of the radical intermediates and the rapid chemical follow-up reactions.[8]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the electrochemical characterization of a 3,4-dihydropyridine derivative using cyclic voltammetry. This protocol is designed to be self-validating and is based on established best practices in organic electrochemistry.
Preparation of the Electrochemical Cell and Solutions
Caption: Workflow for the electrochemical analysis of a 3,4-dihydropyridine derivative.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE) is commonly used.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Solvent: Anhydrous acetonitrile or dichloromethane.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).
-
Analyte: 1 mM solution of the 3,4-dihydropyridine derivative.
-
Polishing materials (alumina slurry or diamond paste).
-
Inert gas (Nitrogen or Argon).
Protocol:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with a fine alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Clean the reference and counter electrodes by rinsing with the solvent.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a 1 mM solution of the 3,4-dihydropyridine derivative by dissolving the compound in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (N2 or Ar) for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to determine the potential window.
-
Record the cyclic voltammogram of the analyte solution. A typical potential range to scan for oxidation is from 0 V to approximately +1.5 V vs. Ag/AgCl.
-
Perform a scan rate dependence study by recording cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s).
-
Data Analysis and Interpretation
-
Determine the Peak Oxidation Potential (Epa): This is the potential at which the anodic peak current is at its maximum.
-
Assess for Diffusion Control: Plot the peak current (ipa) versus the square root of the scan rate (ν^1/2). A linear relationship that passes through the origin indicates that the oxidation process is diffusion-controlled.[11][12] This is expected for soluble DHP derivatives. The Randles-Sevcik equation describes this relationship for a reversible system, and a similar linear dependence is observed for irreversible diffusion-controlled processes.[11][12][13]
-
Confirm Irreversibility: The absence of a corresponding reduction peak on the reverse scan confirms the irreversible nature of the oxidation process.[8]
Conclusion
The electrochemical characterization of 3,4-dihydropyridine derivatives provides invaluable insights into their redox behavior, which is directly relevant to their pharmacological activity and metabolic fate. By employing techniques like cyclic voltammetry and differential pulse voltammetry, researchers can efficiently compare the effects of structural modifications on the ease of oxidation. This guide has outlined the fundamental principles, provided comparative data, and detailed a robust experimental protocol to facilitate further research in this important class of compounds. The presented workflow and mechanistic understanding serve as a solid foundation for scientists and drug development professionals to explore the rich electrochemistry of 3,4-dihydropyridine derivatives.
References
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Ellaithy, M. M., & Zuman, P. (1992). Electroreduction of nifedipine. Journal of Pharmaceutical Sciences, 81(2), 191-196. [Link]
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Squella, J. A., & Núñez-Vergara, L. J. (2002). Electrochemical and spectroelectrochemical behavior of the main photodegradation product of nifedipine: the nitrosopyridine derivative. Pharmaceutical Research, 19(4), 521-527. [Link]
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Tömpe, P., & Halbauerné Nagy, A. (1990). [Electroanalysis of nifedipine]. Acta Pharmaceutica Hungarica, 60(4), 130-142. [Link]
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ResearchGate. (n.d.). Electrochemical and Spectroelectrochemical Behavior of the Main Photodegradation Product of Nifedipine: The Nitrosopyridine Derivative. Retrieved from ResearchGate. [Link]
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DergiPark. (2016). Electrochemical Detection of Antioxidant Activities of 1,4-Dihydropyridine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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PalmSens. (2023, February 28). Understanding the Randles-Sevcik Equation: A Powerful Tool for Electrochemistry Research. [Link]
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Wikipedia. (n.d.). Randles–Ševčík equation. Retrieved from Wikipedia. [Link]
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YouTube. (2024, February 15). Practical Applications of the Randles-Sevcik Equation. [Link]
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ResearchGate. (n.d.). (PDF) Spectroelectrochemical Study on the Electrooxidation in Aqueous Medium of some 1,4‐Dihydropyridines: Effects of Substitution in 1‐Position and 4‐Position. Retrieved from ResearchGate. [Link]
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Migliore, A., & Nitzan, A. (2015). Irreversibility in redox molecular conduction: single versus double metal-molecule interfaces. Electrochimica Acta, 152, 431-440. [Link]
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Núñez-Vergara, L. J., et al. (2001). Spectroelectrochemical Study on the Electrooxidation in Aqueous Medium of some 1,4-Dihydropyridines: Effects of Substitution in 1-Position and 4-Position. Journal of the Chilean Chemical Society. [Link]
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YouTube. (2022, November 20). Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. [Link]
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Gholivand, M. B., et al. (2010). Substituent effects on the voltammetric studies of 2-oxo-1,2,3,4-tetrahydropyrimidines. Comptes Rendus Chimie, 13(10), 1227-1233. [Link]
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ResearchGate. (n.d.). Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. Partial Reduction Followed by Radical Cyclization. Retrieved from ResearchGate. [Link]
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Chemistry Stack Exchange. (2020, July 19). Cyclic voltammetry for irreversible reactions. [Link]
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Pine Research Instrumentation. (2024, September 26). Randles–Ševčík Equation. [Link]
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Molecules. (2024, August 4). Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. [Link]
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OrigaLys. (2025, July 22). Determination of diffusion coefficient of electroactive elements through Randles-Sevcik equation by Cyclic Voltammetry. [Link]
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iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from iGEM. [Link]
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Reddit. (2024, June 20). Correct Interpretation of a Cyclic Voltagramm. [Link]
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PIRG. (n.d.). CYCLIC VOLTAMMETRY – part I. Retrieved from PIRG. [Link]
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Journal of the Serbian Chemical Society. (n.d.). Substituent and solvent effects on the electrochemical properties of some iron(II) complexes with 1,10-phenanthroline. [Link]
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Dempsey, J. L. (n.d.). SOP4CV - Standard Operating Procedures for Cyclic Voltammetry. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Cyclic voltammetry of azopyridines, phenylazopyridines, and azobenzene in acetonitrile and dimethylformamide. [Link]
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Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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PalmSens. (n.d.). Cyclic Voltammetry 3/4- What Information Can a CV Provide?. Retrieved from PalmSens. [Link]
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Molecules. (2021, August 8). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
